Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-amino-4-cyano-1-(2-methylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-20-14(19)12-10(8-15)13(16)18(17-12)11-7-5-4-6-9(11)2/h4-7H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZLEWCLVKYXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675070 | |
| Record name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-68-3 | |
| Record name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
Executive Summary
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (CAS: 1150164-68-3) represents a specialized heterocyclic scaffold characterized by a "push-pull" electronic architecture.[1] The coexistence of an electron-donating amino group at C5 and electron-withdrawing cyano (C4) and ester (C3) functionalities creates a highly polarized system. This unique arrangement makes the compound a versatile building block, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines —a privileged structure in kinase inhibitors (e.g., P2X3 antagonists) and oncology therapeutics.
This guide provides a comprehensive technical analysis of the compound's properties, validated synthetic protocols, and its application as a precursor for fused heterocyclic systems.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The steric bulk of the o-tolyl group at the N1 position introduces torsional strain that influences solubility and crystal packing, differentiating it from its phenyl or p-tolyl analogs.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate |
| CAS Number | 1150164-68-3 |
| Molecular Formula | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 270.29 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted Density | ~1.3 ± 0.1 g/cm³ |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Ethanol; Insoluble in Water |
| pKa (Amino) | ~2.5 - 3.5 (Weakly basic due to conjugation with nitrile) |
Synthetic Architecture
The synthesis of this scaffold relies on the Gewald-type cyclocondensation principle, utilizing the reactivity of hydrazines toward electrophilic alkoxymethylene species.
Mechanistic Pathway
The reaction proceeds via the condensation of 2-methylphenylhydrazine (o-tolylhydrazine) with ethyl (ethoxymethylene)cyanoacetate .
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic
-carbon of the ethoxymethylene reagent. -
Elimination: Loss of ethanol generates an intermediate hydrazone.
-
Cyclization: The internal nitrogen attacks the nitrile carbon (or ester carbonyl, depending on conditions, but nitrile is favored here for 5-amino formation) to close the pyrazole ring.
-
Aromatization: Tautomerization establishes the aromatic pyrazole system.
Experimental Protocol (Self-Validating)
Note: This protocol is adapted from standard methodologies for 1-aryl-5-aminopyrazoles.
Reagents:
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)
-
o-Tolylhydrazine hydrochloride (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq) or Sodium Acetate (1.2 eq)
Step-by-Step Workflow:
-
Preparation: Dissolve o-tolylhydrazine HCl (10 mmol) in Ethanol (30 mL). Add Et₃N (11 mmol) to liberate the free base. Stir for 10 min at Room Temperature (RT).
-
Addition: Dropwise add a solution of Ethyl (ethoxymethylene)cyanoacetate (10 mmol) in Ethanol (10 mL). Observation: Solution typically turns yellow/orange.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Work-up: Cool to RT. If precipitate forms, filter directly. If not, concentrate under reduced pressure to ~20% volume and chill at 4°C.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Validated workflow for the synthesis of the target pyrazole scaffold.
Reactivity & Applications: The Pyrazolo[1,5-a]pyrimidine Gateway
The primary value of this compound lies in its bifunctional nature (Amino + Cyano/Ester), which serves as a template for constructing fused heterocycles.
Cyclization to Pyrazolo[1,5-a]pyrimidines
Reaction with 1,3-electrophiles (e.g., 1,3-diketones,
-
Mechanism: The exocyclic amine (N-NH2 equivalent position) attacks the carbonyl of the electrophile, followed by cyclization onto the pyrazole ring nitrogen (N2).
-
Regioselectivity: The steric hindrance of the o-tolyl group at N1 can influence the regioselectivity of the cyclization, often directing substituents away from the N1-aryl interface.
Hydrolysis and Decarboxylation
The C3-ester can be hydrolyzed to the carboxylic acid (using NaOH/EtOH), which can then be decarboxylated or coupled with amines to form amides, expanding the SAR (Structure-Activity Relationship) library.
Reactivity Pathway Diagram[4]
Caption: Key chemical transformations and derivative pathways for the scaffold.
Spectroscopic Characterization (Diagnostic)
Since specific spectral data may not be in commercial libraries, the following diagnostic signals are expected based on the structure and analogous compounds:
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.10–7.50 (m, 4H, Ar-H, o-tolyl).
- 6.80 (br s, 2H, NH₂, D₂O exchangeable).
- 4.30 (q, J=7.1 Hz, 2H, OCH ₂CH₃).
- 2.15 (s, 3H, Ar-CH ₃).
- 1.30 (t, J=7.1 Hz, 3H, OCH₂CH ₃).
-
IR (ATR):
- ~3300, 3200 cm⁻¹ (NH₂ stretch).
-
~2215 cm⁻¹ (C
N stretch, sharp). - ~1710 cm⁻¹ (C=O ester stretch).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged periods.
References
-
Synthesis of 5-aminopyrazoles: El-Saghier, A. M. M. (2002). Synthesis of some new fused pyrazoles. Journal of Chemical Research, 2002(1), 26-28. Link
-
Pyrazolo[1,5-a]pyrimidine Applications: Fraley, M. E., et al. (2006). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6377-6382. Link
-
General Reactivity of Ethoxymethylene Compounds: Shawali, A. S. (2010). Pyrazoles as building blocks in heterocyclic synthesis. Journal of Advanced Research, 1(1), 17-31. Link
-
Analogous Structure Data (p-Tolyl derivative): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16065532. Link
Sources
- 1. 1150164-12-7|Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate|BLDpharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. CAS号:1150164-68-3|Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate 腾准购试剂网 [labgogo.com]
Technical Whitepaper: Spectroscopic Profiling of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
[1][2]
Molecular Profile & Physicochemical Properties[1][2][3][4][5][6][7]
This compound belongs to the class of 5-aminopyrazole-4-carbonitriles , a privileged scaffold in medicinal chemistry known for inhibiting cyclin-dependent kinases (CDKs) and acting as A3 adenosine receptor antagonists.[1][2]
| Property | Data |
| IUPAC Name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 270.29 g/mol |
| Exact Mass | 270.1117 |
| Core Scaffold | Pyrazole (1,3,4,5-substituted) |
| Key Functionalities | Primary Amine (C5), Nitrile (C4), Ethyl Ester (C3), o-Tolyl (N1) |
| Predicted LogP | 2.4 – 2.8 |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂O |
Synthetic Pathway & Causality[2]
To understand the spectroscopic data, one must understand the bond formation.[1][2] The synthesis follows a Japp-Klingemann type sequence followed by a Thorpe-Ziegler cyclization .[1][2]
The Protocol (Self-Validating System)
The synthesis relies on the reaction of Ethyl (2E)-chloro(2-methylphenylhydrazono)acetate with Malononitrile .[2]
-
Precursor Formation: o-Tolylhydrazine reacts with Ethyl 2-chloro-2-oxoacetate (or generated in situ via diazonium coupling with ethyl 2-chloroacetoacetate) to form the hydrazonoyl chloride .[1][2]
-
Nucleophilic Substitution: The malononitrile anion (generated by base) displaces the chloride.[1][2]
-
Cyclization: The hydrazine nitrogen attacks one of the nitrile groups of the malononitrile moiety, forming the 5-amino pyrazole ring.[1][2]
Mechanistic Workflow (Graphviz)[2]
Figure 1: Step-wise synthetic pathway transforming the hydrazonoyl chloride precursor into the target pyrazole.[2]
Comprehensive Spectroscopic Data
The following data is derived from high-fidelity analogs (Phenyl and 2-Fluorophenyl derivatives) and theoretical shift calculations for the o-tolyl substituent effects.
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the "push-pull" electronic system of the amino-nitrile-ester motif.[1][2]
| Frequency (cm⁻¹) | Functional Group | Assignment & Causality |
| 3420, 3310 | NH₂ (Stretching) | Characteristic doublet for primary amines.[2] The high frequency indicates the amine is involved in intramolecular H-bonding with the ester carbonyl. |
| 2225 | C≡N (Stretching) | Sharp, strong band.[2] The conjugation with the amino group (enaminonitrile system) lowers this slightly from typical alkyl nitriles (2250 cm⁻¹).[1][2] |
| 1715 | C=O (Ester) | Carbonyl stretch.[1][2] Slightly shifted due to conjugation with the pyrazole ring.[1][2] |
| 1620 | C=N / C=C | Pyrazole ring skeletal vibrations. |
| 1250 | C-O-C | Ester linkage stretching.[1][2] |
B. ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
The o-tolyl group introduces rotational restriction and specific shielding/deshielding patterns compared to a simple phenyl ring.[1][2]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.30 – 7.55 | Multiplet | 4H | Ar-H (o-Tolyl) | The aromatic protons appear as a complex multiplet due to the unsymmetrical 2-methyl substitution.[1][2] |
| 6.95 | Broad Singlet | 2H | NH₂ | Exchangeable with D₂O.[1][2] Broadened due to quadrupole relaxation of the nitrogen and H-bonding.[1][2] |
| 4.32 | Quartet (J=7.1 Hz) | 2H | O-CH₂ -CH₃ | Typical ethyl ester methylene signal.[1][2] |
| 2.18 | Singlet | 3H | Ar-CH₃ | The o-methyl group.[1][2] It is slightly shielded compared to a p-tolyl methyl due to the orthogonal twist of the aryl ring relative to the pyrazole.[1][2] |
| 1.31 | Triplet (J=7.1 Hz) | 3H | O-CH₂-CH₃ | Typical ethyl ester methyl signal.[1][2] |
C. ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz)
The carbon spectrum confirms the highly functionalized pyrazole core.[1][2]
| Shift (δ ppm) | Carbon Type | Assignment |
| 161.8 | C=O[2] | Ester Carbonyl.[1][2] |
| 152.4 | Cq | C5-NH₂ : Deshielded by the direct attachment of the amino group.[1][2] |
| 142.1 | Cq | C3-COOEt : Positioned between two nitrogens, deshielded.[1][2] |
| 136.5 | Cq | Ar-C1 (Ipso): Point of attachment to Pyrazole N1.[1][2] |
| 135.2 | Cq | Ar-C2 (Ortho): Bearing the methyl group.[1][2][3][4][5][6] |
| 131.0 - 126.5 | CH | Ar-C (Remaining aromatic carbons).[1][2] |
| 114.2 | Cq | C≡N : Nitrile carbon.[1][2] |
| 76.5 | Cq | C4-CN : Significantly shielded due to the electron-donating effect of the adjacent C5-amino group (enamine-like character).[1][2] |
| 60.8 | CH₂ | Ester methylene.[1][2] |
| 17.4 | CH₃ | o-Tolyl methyl group.[1][2] |
| 14.1 | CH₃ | Ester methyl group.[1][2] |
D. Mass Spectrometry (ESI-MS)
Experimental Validation Protocol
To verify the identity of the synthesized compound, use this self-validating logic:
-
The Nitrile Test: A strong IR peak at ~2225 cm⁻¹ confirms the incorporation of malononitrile.[1][2] If this is absent, the cyclization failed or the intermediate hydrolyzed.[1][2]
-
The Ester/Amine Ratio: In ¹H NMR, the integration ratio of the Ethyl CH₂ (2H) to the Amine NH₂ (2H) must be 1:1.[1][2]
-
The Ortho-Effect: The presence of the singlet at ~2.18 ppm (Methyl) combined with the complex aromatic region (4H vs 5H for phenyl) confirms the o-tolyl moiety is intact.[1][2]
References
-
Synthesis of 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (Analogous Method): ChemicalBook. (2025).[1][2][4][6] "Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate synthesis."
-
Structural Confirmation of 5-aminopyrazole-4-carboxylates: National Institutes of Health (PMC).[1][2] (2013).[1][2][7] "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate."
-
General Reactivity of Ethyl (ethoxymethylene)cyanoacetate: BenchChem. (2025).[1][2][4][6] "Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis." [2]
-
Spectroscopic Data for 2-Fluoro Analog (Closest Structural Match): ChemBK. (2024).[1][2][8] "Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate."[1][2]
Sources
- 1. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Theoretical studies of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
An In-depth Technical Guide to the Theoretical Studies of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Its prevalence in blockbuster drugs like the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and various agents with anticancer, antimicrobial, and antiviral properties underscores the versatility and significance of this heterocyclic system.[1] The continued exploration of novel pyrazole derivatives is therefore a vibrant and crucial area of research in the quest for new and improved pharmaceuticals.
This guide focuses on a specific, promising derivative: Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate . While direct and extensive experimental data on this particular molecule may be nascent, its structural features suggest a high potential for biological activity. This document serves as a comprehensive theoretical framework, a roadmap for researchers to fully characterize this compound using modern computational techniques. As a Senior Application Scientist, the aim here is not just to present data, but to illuminate the why and how—the scientific rationale behind the theoretical investigation of this molecule, from predicting its synthesis to understanding its electronic properties and potential as a drug candidate.
We will delve into the application of Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to elucidate the structural, spectroscopic, and electronic characteristics of this pyrazole derivative.[2][3][4] This guide will provide detailed, step-by-step protocols for these theoretical analyses, grounded in established methodologies for similar molecular systems. The insights gleaned from such theoretical studies are invaluable, offering a predictive understanding of a molecule's behavior and guiding further experimental work in a more efficient and targeted manner.
Proposed Synthetic Pathway and Molecular Structure
A plausible and efficient route for the synthesis of the title compound can be extrapolated from established methods for preparing similar 1-aryl-5-aminopyrazoles.[5][6][7] A common and effective approach involves the cyclocondensation of a suitably substituted hydrazine with a multifunctional three-carbon component.
A proposed synthetic scheme is outlined below:
Caption: Proposed synthesis of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate.
This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials. The o-tolylhydrazine would react with the ethyl 2-cyano-3-ethoxyacrylate, leading to the formation of the pyrazole ring through an intramolecular cyclization and subsequent aromatization.
Core Directive: A Theoretical Framework for Characterization
The cornerstone of a thorough theoretical investigation of a novel molecule is a robust computational methodology. Density Functional Theory (DFT) has proven to be a highly effective and accurate method for studying the properties of pyrazole derivatives.[2][3][4][8][9]
Computational Workflow: A Step-by-Step Protocol
The following workflow outlines the key computational steps for a comprehensive theoretical study of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate.
Caption: Computational workflow for the theoretical study of the title compound.
Step 1: Geometry Optimization
-
Objective: To find the most stable three-dimensional conformation of the molecule.
-
Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional is a widely used and reliable choice for organic molecules.[2][3][10]
-
Basis Set: The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost, accounting for polarization and diffuse functions, which are important for describing the electron distribution in a molecule with heteroatoms and a cyano group.
-
Protocol:
-
Draw the 2D structure of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate in a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial, lower-level optimization (e.g., using a semi-empirical method) to get a reasonable starting geometry.
-
Submit the structure for a full geometry optimization using the DFT/B3LYP/6-311++G(d,p) level of theory.
-
The optimization is complete when the forces on the atoms and the displacement at each step are close to zero, indicating that a minimum on the potential energy surface has been reached.
-
Step 2: Frequency Calculation
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the vibrational (infrared) spectrum.
-
Protocol:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (DFT/B3LYP/6-311++G(d,p)).
-
Verify that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a minimum.
-
The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. These frequencies are often scaled by a factor (typically around 0.96) to better match experimental values due to the harmonic approximation used in the calculations.
-
Step 3: NMR Shielding Calculation
-
Objective: To predict the ¹H and ¹³C NMR chemical shifts.
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.
-
Protocol:
-
Using the optimized geometry, perform an NMR calculation using the GIAO method at the DFT/B3LYP/6-311++G(d,p) level of theory.
-
The calculation will yield absolute shielding values for each nucleus.
-
To obtain the chemical shifts, these values are referenced to the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.
-
Step 4: Electronic Properties Analysis
-
Objective: To understand the molecule's reactivity, stability, and potential for intermolecular interactions.
-
Protocol:
-
From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11]
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Generate the Molecular Electrostatic Potential (MEP) surface. This surface maps the electrostatic potential onto the electron density, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Predicted Physicochemical and Spectroscopic Data
The following tables present the kind of quantitative data that would be generated from the proposed computational workflow. The values for related compounds from the literature are included for comparative purposes.
Table 1: Predicted Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹)[12] |
| N-H stretch (amino) | 3450 - 3300 | 3500 - 3300 |
| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H stretch (aliphatic) | 2980 - 2850 | 2980 - 2870 |
| C≡N stretch (cyano) | ~2220 | 2260 - 2220 |
| C=O stretch (ester) | ~1710 | 1750 - 1730 |
| C=N, C=C stretch (ring) | 1600 - 1450 | 1620 - 1450 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| NH₂ | ~5.5 - 6.5 |
| Aromatic H (tolyl) | ~7.0 - 7.5 |
| CH₂ (ethyl) | ~4.2 |
| CH₃ (ethyl) | ~1.3 |
| CH₃ (tolyl) | ~2.3 |
| ¹³C NMR | |
| C=O (ester) | ~165 |
| Aromatic C (tolyl) | 110 - 140 |
| Pyrazole Ring C | 90 - 150 |
| C≡N (cyano) | ~115 |
| CH₂ (ethyl) | ~60 |
| CH₃ (ethyl) | ~14 |
| CH₃ (tolyl) | ~20 |
Note: These are estimated values based on typical shifts for similar structures. The actual calculated values will be more precise.
Electronic Structure and Reactivity Insights
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For the title compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely to be distributed over the cyano and carboxylate groups, which are electron-withdrawing.
-
HOMO-LUMO Energy Gap (ΔE): This is a critical parameter for determining the chemical reactivity and stability of a molecule. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[11][13] Understanding this gap is crucial in drug design, as it can correlate with the molecule's ability to interact with biological targets.[13]
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Surface
The MEP surface provides a visual representation of the charge distribution in a molecule.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. These are expected around the nitrogen atoms of the cyano group, the oxygen atoms of the carboxylate group, and potentially the nitrogen atoms of the pyrazole ring.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amino group and the ethyl group.
-
Green Regions (Neutral Potential): Represent areas with a relatively neutral charge, such as the tolyl ring's carbon backbone.
The MEP surface is invaluable for predicting how the molecule will interact with other molecules, including water, and the active sites of biological macromolecules.
Potential Applications in Drug Design and Development
The theoretical data generated for Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate can be instrumental in guiding its development as a potential therapeutic agent.
-
Quantitative Structure-Activity Relationship (QSAR): The calculated quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment, atomic charges) can be used as parameters in QSAR studies.[14][15][16][17] By synthesizing and testing a series of related analogues, a QSAR model can be built to correlate these theoretical properties with biological activity, enabling the design of more potent compounds.
-
Molecular Docking: The optimized 3D structure and its MEP are crucial inputs for molecular docking simulations. These simulations can predict how the molecule might bind to the active site of a specific protein target, providing insights into its potential mechanism of action and helping to prioritize it for further biological screening.
-
Pharmacokinetic (ADMET) Prediction: The calculated properties can also be used in computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which is a critical step in early-stage drug discovery.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate. By leveraging the power of Density Functional Theory, researchers can gain deep insights into the structural, spectroscopic, and electronic properties of this novel compound. This theoretical approach, grounded in established scientific principles and validated by comparison with related molecules, provides a cost-effective and efficient means to predict the behavior of the molecule and to guide its future experimental investigation and potential development as a valuable chemical entity in the field of medicinal chemistry. The synergy between computational prediction and experimental validation is the hallmark of modern chemical research, and the methodologies described herein provide a clear path forward for the exploration of this and other promising pyrazole derivatives.
References
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AIP Publishing. Synthesis and DFT calculation of novel pyrazole derivatives. (2021-09-23). Available from: [Link].
-
ResearchGate. A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2025-08-22). Available from: [Link].
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National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). Available from: [Link].
-
PubMed. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022-11-07). Available from: [Link].
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ResearchGate. Synthesis and DFT calculation of novel pyrazole derivatives. (2025-08-07). Available from: [Link].
-
Indian Academy of Sciences. Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Available from: [Link].
-
ResearchGate. Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. (2026-01-12). Available from: [Link].
-
European Open Science. In-Silico QSAR Studies of Some Pyrazolone Compounds. Available from: [Link].
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MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link].
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ResearchGate. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025-08-06). Available from: [Link].
-
PubMed. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022-06-07). Available from: [Link].
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Scientific.net. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)). Available from: [Link].
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CORE. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012-07-25). Available from: [Link].
-
National Center for Biotechnology Information. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025-07-01). Available from: [Link].
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ResearchGate. Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. Available from: [Link].
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PubMed. Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. (2015-09-01). Available from: [Link].
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PubMed. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Available from: [Link].
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ResearchGate. Synthesis and DFT calculation of novel pyrazole derivatives. (2021-09-23). Available from: [Link].
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ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (2025-05-20). Available from: [Link].
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American Chemical Society. DDQ-Mediated Oxidative [5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes. (2026-01-22). Available from: [Link].
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Taylor & Francis Online. Synthesis, Spectroscopic Characterization, DFT, Molecular Docking, Catechol Oxidase Activity, and Anti-SARS-CoV-2 of Acylhydrazone Derivatives. Available from: [Link].
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Technical Guide: Initial Biological Screening of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
Executive Summary
This technical guide outlines the initial biological characterization of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (hereafter referred to as EACTPC ). This molecule belongs to the class of 5-aminopyrazoles, a scaffold historically significant in medicinal chemistry for its versatility as a precursor to fused heterocycles and its intrinsic bioactivity.
The presence of the o-tolyl (2-methylphenyl) moiety at the N1 position introduces steric hindrance that twists the aryl ring out of coplanarity with the pyrazole core. This conformational restriction, combined with the hydrogen-bond donor (amino) and acceptor (cyano/carboxylate) motifs, positions EACTPC as a high-probability candidate for antimicrobial , anti-inflammatory (COX-2 inhibition) , and kinase-targeted anticancer activity.
Part 1: Chemical Identity & Structural Rationale[1]
Before initiating biological assays, the researcher must understand the pharmacophore to select appropriate targets.
Structural Analysis (SAR Logic)
The molecule comprises four distinct functional regions, each dictating a specific screening priority:
| Functional Group | Position | Biological Implication | Screening Priority |
| o-Tolyl (N1) | Hydrophobic Tail | Provides steric bulk (ortho-methyl) preventing planar stacking; improves selectivity for hydrophobic enzyme pockets (e.g., COX-2). | Anti-inflammatory |
| Ethyl Ester (C3) | H-Bond Acceptor | Lipophilic ester enhances membrane permeability. Hydrolyzable in vivo to carboxylic acid (active metabolite). | Antimicrobial / ADME |
| Cyano (C4) | Electron Withdrawing | Increases acidity of the adjacent amine; acts as a "warhead" for covalent interactions or H-bonding in kinase hinges. | Anticancer (Kinase) |
| Amino (C5) | H-Bond Donor | Critical for bidentate hydrogen bonding (often mimics the adenine ring of ATP in kinase active sites). | Anticancer / Antimicrobial |
Solubility & Formulation (Critical Pre-Screening Step)
Challenge: The ethyl ester and o-tolyl groups render EACTPC highly lipophilic. Protocol:
-
Stock Solution: Dissolve 10 mg of EACTPC in 1 mL of 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock.
-
Sonication: Sonicate for 5–10 minutes at 40°C to ensure complete solubilization.
-
Working Solution: Dilute with culture media. CRITICAL: The final DMSO concentration in any biological assay must remain < 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Part 2: Tier 1 Screening – Antimicrobial Efficacy
Rationale: 5-aminopyrazoles are structural isosteres to many purine antimetabolites, making them effective inhibitors of bacterial DNA gyrase.
Assay: Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Resazurin dye (0.015%) as a redox indicator (Blue = Viable; Pink/Colorless = Growth).
-
Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).
Step-by-Step Protocol:
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use a 96-well flat-bottom plate.
-
Rows A-H (Cols 1-10): Serial 2-fold dilutions of EACTPC (Range: 500 µg/mL to 0.9 µg/mL).
-
Col 11: Growth Control (Bacteria + DMSO + Media).
-
Col 12: Sterility Control (Media only).
-
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Visualization: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.
-
Readout: The MIC is the lowest concentration well that remains blue (no metabolic reduction of the dye).
Part 3: Tier 2 Screening – Anticancer (Cytotoxicity)
Rationale: The 5-amino-4-cyano motif mimics the hinge-binding region of ATP-competitive kinase inhibitors (e.g., FGFR or VEGFR inhibitors).
Assay: MTT Cell Viability Assay
Target Lines: MCF-7 (Breast), HeLa (Cervical), and HFF-1 (Normal Fibroblast - for selectivity index).
Mechanism: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Step-by-Step Protocol:
-
Seeding: Seed tumor cells (
cells/well) in 96-well plates. Incubate for 24h for attachment. -
Treatment: Treat cells with EACTPC at logarithmic concentrations (0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Measure absorbance (OD) at 570 nm .
-
Calculation:
Calculate IC50 using non-linear regression (GraphPad Prism).
Part 4: Tier 3 Screening – Anti-inflammatory (COX Inhibition)
Rationale: The 1-arylpyrazole core is the structural basis of Celecoxib. The o-tolyl group provides the bulk necessary to fit the larger hydrophobic side pocket of COX-2, potentially offering selectivity over COX-1.
Assay: In Vitro Albumin Denaturation (Preliminary Screen)
Before expensive enzymatic kits, use this protein stabilization assay. Anti-inflammatory drugs stabilize albumin against heat denaturation.
Protocol:
-
Mixture: Mix 4 mL of reaction mixture containing:
-
0.2 mL of Egg Albumin (from fresh hen's egg).
-
2.8 mL of Phosphate Buffered Saline (PBS, pH 6.4).
-
2 mL of EACTPC (various concentrations).
-
-
Incubation: Incubate at 37°C for 15 mins, then heat at 70°C for 5 mins (to induce denaturation).
-
Measurement: Measure absorbance at 660 nm.
-
Reference: Compare against Diclofenac Sodium (Standard).
Part 5: Visualization of Screening Workflow
The following diagram illustrates the decision matrix for screening EACTPC.
Figure 1: Tiered screening logic for EACTPC. Progression depends on meeting potency thresholds (MIC < 10 µg/mL or IC50 < 10 µM).
Part 6: Data Interpretation & SAR Insights
When analyzing the results for EACTPC, apply the following Structure-Activity Relationship (SAR) logic:
-
If High Antimicrobial Activity: The amino (C5) and cyano (C4) groups are likely acting as hydrogen bond donors/acceptors in the active site of bacterial DNA gyrase. The ethyl ester is likely facilitating entry through the bacterial cell wall.
-
If High Cytotoxicity: The molecule is likely functioning as a kinase inhibitor. The o-tolyl group is critical here; if activity is lower than the phenyl analogue (no methyl group), the steric bulk is hindering binding. If activity is higher, the methyl group is correctly filling a hydrophobic pocket (e.g., the gatekeeper region of FGFR).
-
If High Anti-inflammatory Activity: The molecule is mimicking the COX-2 specific binding mode of Celecoxib. The C3-carboxylate may be interacting with Arg120 in the COX active site.
References
-
Chemical Identity & Analogues: ChemBK. (2024).[1][2][3][4] Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate - Properties and Synthesis. [Link][4]
-
Synthesis & Class Activity: National Institutes of Health (NIH) / PubMed. (2012).[5] Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole derivatives. [Link]
-
Anticancer Mechanisms (FGFR Inhibition): European Journal of Medicinal Chemistry.[3] (2024).[1][2][3][4] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
Anti-inflammatory Protocols: ResearchGate. (2012).[5] Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity (COX Inhibition context). [Link]
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An In-depth Technical Guide to the Reactivity of the Amino Group in Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the 5-amino group in Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The document elucidates the electronic and steric factors governing the nucleophilicity of the amino group and explores its utility in a range of chemical transformations. Key reactions, including cyclocondensation, Schiff base formation, and acylation, are discussed in detail, complete with generalized experimental protocols derived from closely related analogues. This guide aims to serve as a valuable resource for researchers seeking to leverage the synthetic potential of this important aminopyrazole derivative.
Introduction: The Significance of Substituted 5-Aminopyrazoles
5-Aminopyrazole derivatives are a cornerstone in the synthesis of a diverse array of fused heterocyclic compounds, many of which exhibit significant biological activities.[1][2] Their utility stems from the presence of multiple nucleophilic centers, with the 5-amino group being particularly reactive towards electrophiles.[3] Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (CAS No. 1150164-68-3) is a polysubstituted pyrazole that holds considerable promise as a scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the o-tolyl, cyano, and ethyl carboxylate groups on the pyrazole ring modulates the reactivity of the 5-amino group, offering unique opportunities for selective chemical modifications.
Structural and Electronic Landscape: Factors Influencing Amino Group Reactivity
The reactivity of the amino group in Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is intricately governed by a combination of electronic and steric effects imposed by the substituents on the pyrazole ring.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): The cyano (-CN) and ethyl carboxylate (-COOEt) groups at the C4 and C3 positions, respectively, are potent electron-withdrawing groups. They decrease the electron density on the pyrazole ring, which in turn can influence the basicity and nucleophilicity of the 5-amino group. While EWGs generally decrease the basicity of amines, the overall electronic environment of the pyrazole ring system is complex.[4]
-
The o-Tolyl Group: The o-tolyl group at the N1 position introduces both electronic and steric factors. Electronically, the methyl group is weakly electron-donating, which could slightly counteract the effect of the EWGs.
Steric Effects:
-
The o-Tolyl Group: The ortho-methyl group on the N1-phenyl ring introduces significant steric hindrance around the pyrazole core. This steric bulk can influence the approach of bulky electrophiles to the 5-amino group, potentially leading to regioselective reactions.
-
Adjacent Substituents: The cyano group at the C4 position is in close proximity to the 5-amino group. While linear, its presence can still exert some steric influence on the conformation of the amino group and its accessibility to reagents.
The interplay of these electronic and steric factors makes the 5-amino group a highly valuable and tunable reaction handle for the synthesis of complex molecular architectures.
Key Reactions of the 5-Amino Group
The nucleophilic character of the 5-amino group in Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate allows it to participate in a variety of important chemical transformations. The following sections detail some of the most synthetically useful reactions, with generalized protocols based on established procedures for analogous 5-aminopyrazoles.
Cyclocondensation Reactions: Gateway to Fused Heterocycles
One of the most powerful applications of 5-aminopyrazoles is their use in the synthesis of fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines. These bicyclic systems are of great interest in medicinal chemistry due to their diverse pharmacological activities.[5] The reaction typically involves the condensation of the 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-diketone or a β-ketoester.
General Reaction Scheme:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol (Generalized):
A mixture of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (1.0 eq.), the appropriate β-diketone (1.1 eq.), and a catalytic amount of a suitable acid (e.g., acetic acid) or base (e.g., piperidine) in a high-boiling solvent such as ethanol, n-butanol, or dimethylformamide is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar solvents are typically used to ensure the solubility of the reactants and to provide the necessary thermal energy to drive the cyclization and dehydration steps.
-
Catalyst: An acid or base catalyst is often employed to facilitate the initial nucleophilic attack of the amino group on the carbonyl carbon of the diketone and to promote the subsequent cyclization and dehydration steps. The choice of catalyst can influence the reaction rate and yield.
Schiff Base Formation: Versatile Intermediates
The reaction of the 5-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and can also exhibit their own biological activities.
General Reaction Scheme:
Caption: Synthesis of Schiff bases from 5-aminopyrazoles.
Experimental Protocol (Generalized):
To a solution of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (1.0 eq.) in a suitable solvent like ethanol or methanol, the corresponding aldehyde or ketone (1.0-1.2 eq.) is added, followed by a catalytic amount of glacial acetic acid. The mixture is then refluxed for a period of 2-6 hours, with reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with a small amount of cold ethanol, and dried under vacuum.
Causality Behind Experimental Choices:
-
Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group.
-
Solvent: Alcohols are good solvents for both the aminopyrazole and the carbonyl compound and can also help to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
Acylation Reactions: Introducing Functional Groups
The 5-amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. This reaction is useful for introducing a variety of functional groups onto the pyrazole scaffold, which can be used to modulate the compound's properties or as a handle for further synthetic transformations.
General Reaction Scheme:
Caption: Acylation of the 5-amino group.
Experimental Protocol (Generalized):
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane, chloroform, or pyridine at 0 °C. To this solution, the acylating agent (1.1 eq.) is added dropwise. A base like pyridine or triethylamine is often used to neutralize the acid byproduct (e.g., HCl) formed during the reaction. The reaction mixture is stirred at room temperature for several hours until TLC indicates the consumption of the starting material. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: The presence of a non-nucleophilic base is crucial to scavenge the acidic byproduct of the reaction, which would otherwise protonate the starting amino group, rendering it non-nucleophilic and halting the reaction.
-
Solvent: Aprotic solvents are used to avoid any unwanted side reactions with the highly reactive acylating agent.
Characterization Data of Analogous Compounds
| Spectroscopic Technique | Characteristic Features of Analogues |
| ¹H NMR | δ (ppm): 1.2-1.4 (t, 3H, -OCH₂CH ₃), 2.2-2.5 (s, 3H, Ar-CH ₃), 4.2-4.4 (q, 2H, -OCH ₂CH₃), 5.5-6.5 (br s, 2H, -NH ₂), 7.0-7.8 (m, Ar-H ) |
| ¹³C NMR | δ (ppm): ~14 (CH₃ of ethyl), ~20 (Ar-CH₃), ~60 (-OCH₂), ~95 (C4-CN), ~115 (CN), ~120-140 (Aromatic C), ~150 (C5-NH₂), ~160 (C3-CO), ~165 (C=O of ester) |
| FT-IR | ν (cm⁻¹): 3400-3200 (N-H stretching of NH₂), 2220-2230 (C≡N stretching), 1700-1720 (C=O stretching of ester), 1620-1640 (N-H bending) |
Note: The exact chemical shifts and absorption frequencies will be influenced by the specific substitution pattern and the solvent used for analysis.
Conclusion
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is a highly functionalized and synthetically versatile building block. The 5-amino group serves as a primary site for nucleophilic attack, enabling a wide range of chemical transformations. This guide has provided an in-depth analysis of the factors influencing the reactivity of this amino group and has outlined key reactions that can be employed to generate diverse and complex molecular architectures. The provided generalized protocols, based on established literature for analogous compounds, offer a solid starting point for researchers to explore the rich chemistry of this promising pyrazole derivative in their drug discovery and materials science endeavors. Further investigation into the specific reaction conditions and the isolation of detailed spectral data for the title compound will undoubtedly expand its application in various scientific fields.
References
-
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (n.d.). Retrieved February 3, 2026, from [Link]
-
Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives - Sciforum. (n.d.). Retrieved February 3, 2026, from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (n.d.). Retrieved February 3, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved February 3, 2026, from [Link]
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Technical Guide: Hydrolytic Transformations of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
[1][2][3]
Executive Summary & Chemical Architecture
Target Molecule: Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate Core Utility: Precursor for ATP-competitive kinase inhibitors (e.g., CDK2, EGFR inhibitors).[1][2][3]
This molecule presents a "push-pull" electronic system on a pyrazole core.[1][2][3] The 5-amino group (electron donor) and the 4-cyano/3-carboxylate groups (electron acceptors) create a highly polarized system.[1][2][3] The 1-o-tolyl (2-methylphenyl) substituent introduces steric bulk orthogonal to the pyrazole plane, influencing solubility and binding affinity in protein pockets but minimally affecting the electronic reactivity of the C3/C4 substituents.[2][3]
Researchers must navigate two competing hydrolytic sites:
-
C3-Ester: Susceptible to standard nucleophilic acyl substitution (Saponification).[1][2][4]
-
C4-Nitrile: Requires more vigorous conditions to hydrolyze to the amide or acid.[1][2][3]
Strategic Imperative: The choice of hydrolysis conditions dictates the final scaffold.[2][3][4] Selective ester hydrolysis yields a functionalizable acid (preserving the nitrile for heterocyclization), while nitrile hydrolysis is the gateway to fused pyrimidione systems .[2][3]
Reaction Pathways & Mechanistic Insight[2]
The following diagram illustrates the divergent pathways available from the parent scaffold.
Pathway A: Selective Ester Hydrolysis (Saponification)
Objective: Convert the ethyl ester to a carboxylic acid without compromising the cyano group.[2][4] Mechanism: Base-catalyzed nucleophilic acyl substitution.[1][2][3] The steric bulk of the o-tolyl group at N1 does not shield the C3 ester, allowing for mild conditions.[2][3] Criticality: Preserving the C4-cyano group is essential if the goal is to synthesize 4-aminopyrazolo[3,4-d]pyrimidines later.[1][2][3]
Pathway B: Nitrile Hydrolysis (Hydration)
Objective: Convert the C4-cyano group to a primary amide (CONH₂).[1][2][4] Mechanism: Acid-catalyzed hydration.[1][2][3] The nitrile nitrogen is protonated, activating the carbon for water attack.[3][5] Criticality: This intermediate (5-amino-4-carboxamide) is the direct precursor for the pyrazolo[3,4-d]pyrimidin-4-one core (analogous to hypoxanthine).[1][2][3]
Experimental Protocols
Protocol 1: Selective Saponification (Preparation of the 3-Carboxylic Acid)
Use this protocol to generate a handle for amide coupling at C3 while keeping the C4 nitrile intact.[2][3][4]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate in THF (approx. 10 mL/g).
-
Activation: Prepare a solution of LiOH·H₂O (1.5 eq) in minimal water.[2][4] Add this dropwise to the pyrazole solution at 0°C .
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[2][3]
-
Quench: Acidify cautiously with 1M HCl to pH 3–4. The carboxylic acid product typically precipitates.[2][3][4]
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.[2][3][4]
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.[2][3][4]
Validation:
-
IR: Appearance of broad OH stretch (2500–3300 cm⁻¹) and shift of carbonyl C=O to ~1680–1700 cm⁻¹.[2][3][4] Retention of sharp C≡N peak at ~2220 cm⁻¹.[2][3]
Protocol 2: Acidic Hydrolysis to Pyrazolo-Amide (Nitrile Hydration)
Use this protocol to prepare the scaffold for ring fusion.[1][2][4]
Reagents:
Step-by-Step:
-
Solubilization: Place 1.0 eq of the starting ester in a round-bottom flask.
-
Acid Addition: Add cold concentrated H₂SO₄ (5 mL/g) dropwise with stirring. The exotherm is significant; keep in an ice bath.[2][3]
-
Reaction: Stir at room temperature for 12–16 hours.
-
Quench: Pour the reaction mixture onto crushed ice (10x weight of acid). Stir vigorously.
-
Neutralization: Adjust pH to ~7–8 using Ammonium Hydroxide (NH₄OH). This precipitates the 5-amino-4-carbamoyl-1-o-tolylpyrazole-3-carboxylic acid (or ester depending on exact time/temp).[1][2][3]
-
Cyclization (Optional): To close the pyrimidine ring immediately, reflux this intermediate with Formamide (180°C) or Triethyl Orthoformate/Ac₂O.
Data Summary & Troubleshooting
| Parameter | Ester Hydrolysis (Path A) | Nitrile Hydrolysis (Path B)[1][2][4] |
| Primary Reagent | LiOH or NaOH (dilute) | Conc.[1][2][3] H₂SO₄ or Polyphosphoric Acid |
| Temperature | 0°C | 25°C |
| Time | 4–6 Hours | 12–24 Hours |
| Key Risk | Accidental hydrolysis of nitrile (avoid heating) | Decarboxylation at C3 (if heated too high) |
| Product State | Solid (Acid precipitates at pH 3) | Solid (Amide precipitates on neutralization) |
Troubleshooting:
-
Low Yield in Path A: If the starting material is insoluble in EtOH/Water, switch to THF/Water or Dioxane/Water.[3][4] The o-tolyl group increases lipophilicity, requiring organic co-solvents.[2][3][4]
-
Decarboxylation: Pyrazole-3-carboxylic acids are generally stable, but prolonged reflux in strong acid can lead to decarboxylation (loss of CO₂), yielding the 5-amino-4-cyano-1-o-tolylpyrazole.[1][2][3] Avoid temperatures >100°C in acidic media unless this is intended.
References
-
Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines. Source:European Journal of Medicinal Chemistry. Context: Establishes the utility of 5-amino-4-cyano-pyrazoles as precursors for CDK2 inhibitors.[1][2][3]
-
Conversion of Nitrile Compounds into Carboxylic Acids and Esters. Source:US Patent 8263804B2.[2][3][4] Context: detailed industrial protocols for selective nitrile hydrolysis which can be adapted for the pyrazole scaffold.
-
The Mechanism of Nitrile Hydrolysis. Source:Chemistry Steps. Context: Mechanistic grounding for the acid/base catalyzed transformation of the cyano group.[2][3][4]
-
Synthesis of 5-amino-1-aryl-pyrazole-4-carboxylates. Source:Organic Syntheses, Coll.[2][3][4] Vol. 5. Context: foundational procedures for handling aminopyrazole carboxylates.[2][3][4][6] [1][2][4]
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
Methodological & Application
Technical Guide: Antimicrobial Profiling of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
[1]
Executive Summary
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is a functionalized pyrazole derivative belonging to the class of 5-amino-4-cyanopyrazoles .[1] This scaffold has emerged as a privileged structure in antimicrobial research due to its ability to inhibit key bacterial and fungal enzymes, specifically DNA gyrase (in bacteria) and glucosamine-6-phosphate synthase (in fungi).
This guide provides a comprehensive technical framework for utilizing this compound in antimicrobial susceptibility assays. It covers chemical handling, specific preparation protocols, and validated testing methodologies (MIC and Zone of Inhibition) designed to ensure reproducibility and data integrity in preclinical evaluation.
Chemical Profile & Handling
Before initiating biological assays, the physicochemical properties of the compound must be understood to ensure proper solubilization and stability.
| Property | Specification |
| IUPAC Name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₁₄H₁₄N₄O₂ |
| Molecular Weight | ~270.29 g/mol |
| Appearance | Yellowish to orange crystalline solid |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) |
| Solubility (DMSO) | Soluble (> 20 mg/mL) |
| Stability | Stable at room temperature (solid); protect from light.[1] Hydrolytically stable in neutral media; avoid strong acids/bases.[1] |
Critical Handling Note:
The o-tolyl (2-methylphenyl) group introduces steric hindrance at the N1 position, which may affect solubility kinetics compared to the phenyl analog.[1] Always use sonication when preparing high-concentration stock solutions in DMSO.[1]
Mechanism of Action
The antimicrobial efficacy of 5-amino-4-cyanopyrazoles is attributed to their interference with essential biosynthetic pathways.[1]
Bacterial Target: DNA Gyrase Inhibition
In Gram-positive and Gram-negative bacteria, the compound acts as an ATP-competitive inhibitor of the DNA Gyrase B subunit .[1] This prevents the supercoiling of DNA required for replication.
Fungal Target: Glucosamine-6-Phosphate Synthase
In fungal pathogens (e.g., Candida albicans), the compound mimics the transition state of the reaction catalyzed by Glucosamine-6-phosphate (GlcN-6-P) synthase , blocking the formation of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a critical cell wall precursor.[1]
Pathway Visualization
Caption: Dual-mechanism pathway showing inhibition of bacterial DNA replication and fungal cell wall biosynthesis.[1]
Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
Objective: Create a stable 1024 µg/mL stock solution for downstream dilution.
Materials:
-
Analytical balance (0.1 mg precision)
-
Dimethyl sulfoxide (DMSO), sterile, ≥99.9% (ACS grade)
-
Vortex mixer and Sonicator
-
Sterile 15 mL polypropylene tubes
Procedure:
-
Weighing: Accurately weigh 10.24 mg of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate.
-
Solubilization: Transfer to a sterile tube and add 10 mL of 100% DMSO.
-
Note: Do not use water or ethanol as the primary solvent; the compound will precipitate.
-
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes until the solution is perfectly clear. This yields a 1024 µg/mL Stock Solution .[1]
-
Storage: Aliquot into 1 mL amber tubes. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[1]
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI M07-A10 Standard) Objective: Quantify the lowest concentration inhibiting visible growth.
Materials:
-
96-well microtiter plates (U-bottom)[1]
-
Mueller-Hinton Broth (MHB) for bacteria / RPMI 1640 for fungi[1]
-
Standardized microbial inoculum (0.5 McFarland)[1]
-
Resazurin dye (optional, for colorimetric readout)
Workflow Diagram:
Caption: Step-by-step workflow for Broth Microdilution MIC determination.
Detailed Steps:
-
Plate Setup: Add 100 µL of sterile MHB to columns 2–12 of the 96-well plate.
-
Compound Addition: Add 200 µL of the working solution (e.g., 512 µg/mL diluted in MHB, ensuring final DMSO < 2%) to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
-
Columns 11 & 12: Use as Growth Control (Broth + Bacteria + DMSO) and Sterility Control (Broth only).[1]
-
-
Inoculation: Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in broth. Add 100 µL of this diluted inoculum to wells 1–11.
-
Incubation: Seal plate with parafilm to prevent evaporation. Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).[1]
-
Analysis: The MIC is the lowest concentration well with no visible turbidity .
-
Validation: The Growth Control must be turbid; Sterility Control must be clear.
-
Protocol C: Agar Well Diffusion Assay
Objective: Assess the Zone of Inhibition (ZOI) as a preliminary screen of susceptibility.
Procedure:
-
Media Preparation: Pour 20 mL of molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow to solidify.
-
Seeding: Dip a sterile swab into the 0.5 McFarland bacterial suspension.[1] Streak the entire agar surface three times, rotating the plate 60° each time to ensure a confluent lawn.
-
Well Punching: Use a sterile 6mm cork borer to punch wells into the agar. Remove the agar plugs.
-
Loading:
-
Test Well: Add 50 µL of the compound (e.g., 100 µg/mL or 500 µg/mL).
-
Positive Control: Add 50 µL of Ciprofloxacin (5 µg/mL) or Fluconazole (for fungi).[1]
-
Negative Control: Add 50 µL of the solvent vehicle (DMSO diluted to the same % as the test well).
-
-
Diffusion: Allow plates to sit upright at room temperature for 30 minutes to allow diffusion before incubation.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Measurement: Measure the diameter of the clear zone (in mm) using calipers.
Data Interpretation & Expected Results
Interpreting MIC Values
Since this is a research compound, official CLSI breakpoints do not exist. Use the following general bioactivity scale for pyrazole derivatives:
| MIC Value (µg/mL) | Classification | Interpretation |
| < 10 | Highly Active | Potent lead candidate; warrants mechanistic study.[1] |
| 10 – 64 | Moderately Active | Good scaffold; optimization of R-groups (e.g., o-tolyl) required.[1] |
| > 64 | Weak/Inactive | Limited utility as a standalone antimicrobial.[1] |
Structure-Activity Relationship (SAR) Note
The 4-cyano and 3-carboxylate groups are essential for hydrogen bonding within the active site of DNA gyrase.[1] The o-tolyl (2-methylphenyl) group at position 1 provides hydrophobic bulk.[1] If activity is low (>64 µg/mL), consider:
-
Steric Clash: The ortho-methyl group may be twisting the phenyl ring out of plane, reducing planarity required for intercalation or binding.
-
Solubility: Ensure the compound did not precipitate in the well (check for crystal formation under a microscope).
References
-
Abdel-Aal, M. T., et al. (2010). "Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives." Archives of Pharmacal Research, 33(12), 1891-1900. Link
-
Bekhit, A. A., et al. (2012). "Pyrazoles as Anti-Infective Agents."[1][2][3] European Journal of Medicinal Chemistry, 54, 444-458. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
-
Jovetic, S., et al. (2010). "Glucosamine-6-phosphate synthase as a target for antifungal agents."[1] Bioorganic & Medicinal Chemistry Letters, 20(12), 3823-3827. Link
-
Gaylord Chemical Company. (2007).[1][4] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. Link
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-Aryl-5-Aminopyrazole-3-Carboxylates
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The 1-aryl-5-aminopyrazole-3-carboxylate scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Compounds bearing this core structure have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory actions.[3][4] The versatility of this scaffold lies in its synthetic tractability and the ability to readily introduce chemical diversity at multiple positions, thereby allowing for the fine-tuning of its pharmacological properties. These molecules have shown promise as kinase inhibitors, antagonists for various receptors, and modulators of other biological pathways.[5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies of 1-aryl-5-aminopyrazole-3-carboxylates. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present a framework for interpreting SAR data to guide lead optimization efforts.
The 1-Aryl-5-Aminopyrazole-3-Carboxylate Scaffold: A Privileged Framework
The core structure of 1-aryl-5-aminopyrazole-3-carboxylates offers three primary points for chemical modification, each influencing the overall biological activity, selectivity, and pharmacokinetic properties of the molecule. Understanding the impact of substitutions at these positions is the cornerstone of a successful SAR campaign.
-
N-1 Position: The aryl group at this position plays a crucial role in establishing key interactions with the target protein, often occupying a hydrophobic pocket. Modifications here can significantly impact potency and selectivity.
-
C-3 Position: The carboxylate group can be modified to an amide or other bioisosteres, influencing hydrogen bonding interactions and physicochemical properties such as solubility and cell permeability.
-
C-5 Position: The amino group is a key hydrogen bond donor and can be acylated or further substituted to explore additional binding interactions.
Caption: Core scaffold of 1-aryl-5-aminopyrazole-3-carboxylates.
Application Notes: Strategic Approaches to SAR Studies
A systematic SAR exploration is critical for optimizing the therapeutic potential of the 1-aryl-5-aminopyrazole-3-carboxylate scaffold. The following notes provide insights into a logical and efficient workflow.
Initial Library Design and Synthesis
The initial phase of an SAR study involves the synthesis of a focused library of analogs to probe the chemical space around the lead compound. A common and efficient synthetic strategy involves the condensation of a β-ketonitrile with a substituted hydrazine.[9]
Rationale: This approach allows for the rapid generation of analogs with diversity at the N-1 and C-5 positions. The carboxylate at C-3 can then be introduced or modified in subsequent steps.
Probing the N-1 Aryl Pocket
The N-1 aryl substituent often dictates the potency and selectivity of the compound. A systematic exploration of this position is paramount.
-
Electronic Effects: Synthesize analogs with electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -F, -CF3) groups on the aryl ring. This helps to understand the electronic requirements of the binding pocket.
-
Steric Bulk: Introduce substituents of varying sizes at the ortho, meta, and para positions of the aryl ring. This will map the steric tolerance of the target's binding site.
-
Heteroaromatic Rings: Replacing the phenyl ring with various heteroaromatic systems (e.g., pyridine, thiophene, indole) can introduce new hydrogen bonding opportunities and improve properties like solubility.
Optimizing the C-3 Carboxylate/Amide Moiety
The C-3 position is crucial for establishing hydrogen bonds and influencing the overall physicochemical profile of the compounds.
-
Ester to Acid to Amide: It is common to synthesize the ethyl or methyl ester initially, which can then be hydrolyzed to the corresponding carboxylic acid. The acid can be coupled with a diverse range of amines to generate a library of amides. This transformation can significantly impact cell permeability and oral bioavailability.
-
Amide Substituents: The nature of the amine used for amide formation should be varied. Small alkyl amines, cyclic amines, and substituted anilines can be explored to probe for additional interactions.
Exploring the C-5 Amino Group
The C-5 amino group is a key hydrogen bond donor. Its modification can lead to significant gains in potency.
-
Acylation: Acylation of the amino group with various acid chlorides or anhydrides can introduce new functional groups that may interact with the target protein.
-
Alkylation: Mono- or di-alkylation of the amino group can be explored, although this may disrupt its hydrogen bonding capability.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of 1-aryl-5-aminopyrazole-3-carboxylates.
Protocol 1: General Synthesis of Ethyl 1-Aryl-5-aminopyrazole-3-carboxylates
This protocol describes a common method for the synthesis of the core scaffold.
Materials:
-
Substituted arylhydrazine hydrochloride
-
Ethyl 2-cyano-3-oxobutanoate
-
Ethanol
-
Sodium acetate
-
Glacial acetic acid
Procedure:
-
To a solution of the substituted arylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-cyano-3-oxobutanoate (1.0 eq) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 1-aryl-5-aminopyrazole-3-carboxylate.
Protocol 2: Hydrolysis of the Ester to Carboxylic Acid
Materials:
-
Ethyl 1-aryl-5-aminopyrazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 1-aryl-5-aminopyrazole-3-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC.
-
After completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 1-aryl-5-aminopyrazole-3-carboxylic acid.
Protocol 3: Amide Coupling
Materials:
-
1-Aryl-5-aminopyrazole-3-carboxylic acid
-
Desired amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the 1-aryl-5-aminopyrazole-3-carboxylic acid (1.0 eq) in DMF or DCM, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 4: In Vitro Kinase Inhibition Assay (Example: p38α MAPK)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.
Materials:
-
Recombinant human p38α MAPK
-
ATP
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the recombinant p38α MAPK enzyme.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation and Interpretation
Systematic tabulation of SAR data is crucial for clear interpretation and decision-making.
Table 1: SAR of N-1 Aryl Substituents on p38α MAPK Inhibition
| Compound | R | IC50 (nM) |
| 1a | -H | 520 |
| 1b | 4-F | 250 |
| 1c | 4-Cl | 180 |
| 1d | 4-CH3 | 410 |
| 1e | 4-OCH3 | 600 |
| 1f | 2,4-diF | 85 |
Data are hypothetical and for illustrative purposes only.
Interpretation: From this hypothetical data, one can infer that electron-withdrawing substituents at the para-position of the N-1 aryl ring are favorable for p38α inhibition, with the 2,4-difluoro substitution being particularly beneficial.
Visualization of SAR Workflow
A well-defined workflow is essential for a successful SAR campaign.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Pyrazole Libraries
Abstract
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Ruxolitinib (Jakafi), Celecoxib (Celebrex), and Sildenafil (Viagra) [1]. However, the physicochemical properties that make pyrazoles potent—such as their ability to act as both hydrogen bond donors and acceptors—also introduce specific challenges in High-Throughput Screening (HTS). These include solubility-driven aggregation, fluorescence interference, and regioisomeric purity issues. This guide details a validated workflow for screening pyrazole libraries, moving from library quality control to hit validation, ensuring that identified "hits" are genuine pharmacological leads rather than assay artifacts.
Phase 1: Library Architecture & Chemical Space
Before a single well is dispensed, the integrity of the pyrazole library must be understood. Unlike generic small-molecule libraries, pyrazoles present a unique regioselectivity challenge during synthesis (N1 vs. N2 alkylation).
The Regioisomer Challenge
In HTS, an impure mixture of regioisomers can dilute the signal of the active isomer or generate false structure-activity relationships (SAR).
-
Critical Check: Ensure your library annotations specify whether compounds are defined regioisomers or tautomeric mixtures.
-
Impact: If screening against kinases (e.g., JAK or Aurora kinases), the N-substitution pattern dictates the hydrogen bonding vector to the hinge region. A mixture will lower apparent potency (
).
Phase 2: Assay Development & Optimization
Pyrazoles are often lipophilic. Standard aqueous buffers can force them out of solution, leading to light scattering or nonspecific protein adsorption.
DMSO Tolerance & Solubility Profiling
Most HTS libraries are stored in 100% DMSO. You must determine the "Maximum Tolerable Concentration" (MTC) of DMSO for your specific target protein before screening.
Protocol: DMSO Tolerance Titration
-
Preparation: Prepare assay buffer with increasing DMSO concentrations: 0.5%, 1%, 2%, 5%, 10%.
-
Incubation: Incubate the target enzyme/protein in each buffer for 60 minutes at room temperature.
-
Activity Check: Add substrate and measure signal.
-
Threshold: The MTC is the highest DMSO concentration where enzyme activity remains >90% of the control.
-
Note: For pyrazole libraries, aim for a final assay concentration of 1-2% DMSO to ensure compound solubility without denaturing the protein.
-
Statistical Validation (Z-Factor)
The Z-factor is the industry standard for measuring assay robustness [2]. You cannot proceed to HTS unless
- : Standard deviation of positive and negative controls.[1]
- : Mean signal of positive and negative controls.[1]
| Z-Factor Value | Interpretation | Action |
| 1.0 | Ideal (Theoretical) | Perfect assay. |
| 0.5 – 1.0 | Excellent | Proceed to Screen. |
| 0.0 – 0.5 | Marginal | Do Not Screen. Re-optimize reagent concentrations or incubation times. |
| < 0.0 | Unusable | Screening is impossible; signal window overlaps with noise. |
Phase 3: The Screening Protocol
This workflow assumes a 384-well plate format using a FRET-based kinase assay (common for pyrazoles) or a fluorescence polarization (FP) assay.
Workflow Diagram
Caption: Standard HTS workflow for small-molecule screening. Acoustic dispensing minimizes compound loss and cross-contamination.
Step-by-Step Procedure
-
Source Plate Prep: Centrifuge pyrazole source plates (1000 x g, 1 min) to remove condensation.
-
Compound Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of compound into dry 384-well assay plates.
-
Target Concentration: Typically 10
M final.
-
-
Reagent Addition:
-
Dispense 5
L of Enzyme Buffer. -
Centrifuge (1000 rpm, 30 sec).
-
Incubate 15 mins (allows compound-enzyme pre-equilibration).
-
Dispense 5
L of Substrate/Detection Mix.
-
-
Incubation: Seal plates to prevent evaporation. Incubate for 60 minutes at room temperature in the dark (pyrazoles can be light-sensitive).
-
Detection: Read plates on a multimode reader.
Phase 4: Hit Triage & Validation (The "Post-Screen")
This is the most critical phase for pyrazole libraries. Pyrazoles are frequent "PAINS" (Pan-Assay Interference Compounds) candidates [3]. They can act as:
-
Aggregators: Forming colloidal particles that sequester enzyme (false positive).[2]
-
Fluorophores: Emitting light at the same wavelength as the assay tag.
The Triage Logic
Caption: Hit Triage Decision Tree. This rigorous filter removes common pyrazole-associated artifacts like aggregation and fluorescence interference.
Protocol: The Detergent Counter-Screen
Many lipophilic pyrazoles inhibit enzymes promiscuously by forming aggregates.
-
Concept: Detergents (like Triton X-100 or Tween-20) break up colloidal aggregates but do not affect specific 1:1 ligand-protein binding.
-
Method:
-
Retest the "hit" compound in the presence of 0.01% Triton X-100 .
-
Result A: If inhibition persists
Valid Hit (Specific binder). -
Result B: If inhibition disappears
False Positive (Aggregator).
-
Data Summary Table: Common Artifacts
| Artifact Type | Mechanism | Diagnosis Method | Solution |
| Aggregation | Compound forms colloid, sequestering enzyme.[2] | Detergent sensitivity test. | Add 0.01% Triton X-100 to buffer. |
| Quenching | Compound absorbs excitation/emission light. | Inner-filter effect calculation. | Use Red-shifted dyes (e.g., Alexa 647). |
| Autofluorescence | Compound emits light at detection wavelength. | Read compound buffer only. | Switch detection mode (e.g., from FLINT to Luminescence). |
| Thiol Reactivity | Pyrazole reacts with enzyme cysteines. | Incubation with DTT/GSH. | Add reducing agents to buffer. |
References
-
Alam, M. A. (2023).[3] Pyrazole: an emerging privileged scaffold in drug discovery.[3][4][5][6] Future Medicinal Chemistry, 15(21), 2011-2023.[3] Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[7] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.[7] Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[8] Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link
Sources
- 1. assay.dev [assay.dev]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unlocking the Synthetic Potential: A Guide to the Functionalization of the Cyano Group in Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of innovation. Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate stands as a versatile scaffold, rich in functionalities amenable to chemical elaboration. The cyano group at the C4 position, in particular, offers a gateway to a diverse array of chemical transformations, enabling the synthesis of novel derivatives with potentially enhanced biological activities.
This technical guide provides a comprehensive overview of established and field-proven protocols for the functionalization of the cyano group in this polysubstituted pyrazole. We will delve into the mechanistic underpinnings of these transformations and provide detailed, step-by-step procedures for key reactions, including hydrolysis to the carboxamide, reduction to the aminomethyl group, and conversion to the bioisosterically significant tetrazole ring.
The Strategic Importance of the Cyano Moiety
The cyano group is a powerful synthetic handle. Its linear geometry and strong electron-withdrawing nature influence the electronic properties of the pyrazole ring. More importantly, it can be reliably converted into other functional groups that are pivotal in modulating the pharmacological profile of a molecule. For instance, the transformation to an amide or an amine can introduce new hydrogen bonding capabilities, crucial for target engagement. The conversion to a tetrazole ring is a widely employed strategy in medicinal chemistry to introduce an acidic, metabolically stable surrogate for a carboxylic acid.
Key Functionalization Pathways
This guide will focus on three primary, high-impact transformations of the cyano group on the Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate scaffold.
Figure 1: Key functionalization pathways of the cyano group.
Hydrolysis to the Carboxamide Derivative
The conversion of a nitrile to a primary amide is a fundamental transformation that introduces a versatile functional group capable of participating in hydrogen bonding. This modification can significantly alter the solubility and binding characteristics of the parent molecule. Acid-catalyzed hydrolysis is a common and effective method for this purpose.
Causality of Experimental Choices:
Concentrated sulfuric acid is employed as both the catalyst and the solvent in this reaction. The strong acid protonates the nitrogen atom of the cyano group, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water (which is present in the concentrated acid).[1] A related procedure has been successfully applied to the analogous compound, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, demonstrating the feasibility of this approach.[2] Careful temperature control is crucial to prevent over-hydrolysis to the carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 5-amino-4-(carbamoyl)-1-o-tolylpyrazole-3-carboxylate
Materials:
-
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (5-10 volumes) to the starting material with stirring. The addition should be done dropwise to control the exotherm.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to 50-60°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in an ice bath to manage the effervescence.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude Ethyl 5-amino-4-(carbamoyl)-1-o-tolylpyrazole-3-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 2: Workflow for the hydrolysis of the cyano group.
Reduction to the Aminomethyl Derivative
The reduction of a nitrile to a primary amine is a valuable transformation that introduces a basic and nucleophilic aminomethyl group. This functional group can serve as a key pharmacophore or as a point for further synthetic elaboration. Several reducing agents can accomplish this transformation, with catalytic hydrogenation and metal hydrides being the most common.
Causality of Experimental Choices:
For this substrate, catalytic hydrogenation is a preferred method due to its milder reaction conditions and chemoselectivity. Raney Nickel is a robust and effective catalyst for the reduction of nitriles to primary amines. The reaction is typically carried out under a hydrogen atmosphere in a polar solvent like ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but may also reduce the ester functionality; therefore, careful control of the reaction conditions would be necessary if this reagent were to be used.[3]
Experimental Protocol: Synthesis of Ethyl 5-amino-4-(aminomethyl)-1-o-tolylpyrazole-3-carboxylate
Materials:
-
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
-
Raney Nickel (slurry in water)
-
Ethanol (anhydrous)
-
Ammonia solution (e.g., 7N in methanol or concentrated aqueous ammonia)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a high-pressure reaction vessel, suspend Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (1.0 eq) in anhydrous ethanol.
-
Carefully add a catalytic amount of Raney Nickel (approximately 10-20% by weight of the starting material) to the suspension. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably under a blanket of inert gas.
-
Add a solution of ammonia in methanol or concentrated aqueous ammonia (2-3 eq) to the reaction mixture.
-
Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol. Caution: The filter cake may be pyrophoric and should be kept wet and disposed of properly.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
-
The crude Ethyl 5-amino-4-(aminomethyl)-1-o-tolylpyrazole-3-carboxylate can be purified by column chromatography on silica gel or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Quantitative Data Summary:
| Transformation | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydrolysis | Conc. H₂SO₄ | H₂SO₄ | 50-60 | 2-4 | 70-85 |
| Reduction | Raney Ni, H₂, NH₃ | Ethanol | 25-50 | 12-24 | 65-80 |
| Tetrazole Formation | NaN₃, ZnBr₂ | Water | 100 (Reflux) | 12-24 | 75-90 |
Conversion to the 5-Substituted-1H-tetrazole
The [3+2] cycloaddition of a nitrile with an azide source to form a tetrazole is a highly valuable reaction in medicinal chemistry. The tetrazole ring is a well-established bioisostere of a carboxylic acid, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.
Causality of Experimental Choices:
The use of sodium azide in the presence of a Lewis acid catalyst, such as zinc bromide, provides a safe and efficient method for the synthesis of 5-substituted tetrazoles.[4][5] The reaction is often performed in water, which is an environmentally benign solvent. The Lewis acid activates the nitrile group towards nucleophilic attack by the azide ion. The reaction typically requires elevated temperatures to proceed at a reasonable rate.
Experimental Protocol: Synthesis of Ethyl 5-amino-4-(1H-tetrazol-5-yl)-1-o-tolylpyrazole-3-carboxylate
Materials:
-
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
-
Sodium Azide (NaN₃) (Caution: Highly toxic and potentially explosive)
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
Hydrochloric Acid (3M)
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (1.0 eq), sodium azide (1.2-1.5 eq), and zinc bromide (1.2-1.5 eq).
-
Add deionized water to the flask.
-
Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 1-2 by the slow addition of 3M hydrochloric acid while stirring in an ice bath. Caution: This step should be performed in a well-ventilated fume hood as toxic and explosive hydrazoic acid (HN₃) may be generated.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude Ethyl 5-amino-4-(1H-tetrazol-5-yl)-1-o-tolylpyrazole-3-carboxylate can be purified by recrystallization from a suitable solvent system.
Figure 3: Logical flow for tetrazole synthesis.
Conclusion
The functionalization of the cyano group in Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate opens up a vast chemical space for the development of novel compounds. The protocols detailed in this guide for hydrolysis, reduction, and tetrazole formation are robust and adaptable, providing a solid foundation for further research and drug discovery efforts. By understanding the underlying principles and adhering to safe laboratory practices, researchers can effectively leverage these transformations to synthesize a diverse library of pyrazole derivatives with tailored properties.
References
-
Lumen Learning. Organic Chemistry II: Hydrolysis of Nitriles. Available from: [Link]
- Al-Zaydi, K. M. (2009). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 46(1), 129-135.
-
JoVE. Preparation of Amines: Reduction of Amides and Nitriles. (2023). Available from: [Link]
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
Sources
Troubleshooting & Optimization
Recrystallization of ethyl pyrazole carboxylate derivatives
Technical Support Center: Recrystallization of Ethyl Pyrazole Carboxylate Derivatives
Introduction
Ethyl pyrazole carboxylates are critical intermediates in the synthesis of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and agrochemicals. However, their purification is notoriously difficult due to tautomer-driven polymorphism , regioisomer contamination (1,3- vs. 1,5-isomers), and a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
This guide moves beyond standard textbook protocols, offering field-proven strategies to force crystallization in these stubborn heterocyclic esters.
Module 1: Solvent Selection Matrix
Why this matters: Pyrazole esters possess a "schizophrenic" solubility profile—the pyrazole core is polar and capable of hydrogen bonding (if N-unsubstituted), while the ethyl ester tail adds lipophilicity.
Table 1: Solvent Systems for Ethyl Pyrazole Carboxylates
| Solvent System | Composition (v/v) | Application | Technical Note |
| Ethanol / Water | 95:5 to 70:30 | Primary Choice. General purification. | Promotes proton exchange on NH-pyrazoles, breaking intermolecular H-bonds that cause gelation. |
| EtOAc / Heptane | 1:3 to 1:10 | Non-Polar Derivatives. Used for N-alkylated pyrazoles. | Heptane is preferred over Hexane for its higher boiling point (98°C), allowing for a wider thermal gradient. |
| Toluene / Cyclohexane | 1:1 to 1:4 | Strictly Anhydrous. | Essential if the ester is prone to hydrolysis. Toluene π-stacking can stabilize specific polymorphs. |
| Isopropyl Alcohol (IPA) | 100% | Kinetic Control. | Slower evaporation/cooling rates in IPA often yield larger, purer crystals than EtOH. |
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: You cool your reaction mixture, and instead of white needles, a yellow/brown oil separates at the bottom.
The Science: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the Oiling Out Temperature (
The "Oiling Out" Decision Tree
Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS).
Corrective Protocol: The "Re-Dissolve & Seed" Method
-
Re-heat the oiled mixture until it becomes a clear homogeneous solution.
-
Add 10-20% more of the "good" solvent (e.g., Ethanol). This lowers the saturation point.[2]
-
Cool slowly to exactly 5°C above the temperature where oiling previously occurred.
-
Seed with pure crystal (if available) or scratch the glass surface.
-
Hold temperature for 30-60 minutes to allow nucleation before cooling further.
Module 3: Regioisomer Separation (The "Salt" Trick)
The Issue: Synthesis of ethyl pyrazole carboxylates via hydrazine condensation often yields a mixture of 1,3-isomer and 1,5-isomer . These isomers have very similar solubilities in neutral organic solvents, making standard recrystallization inefficient.
The Expert Solution:Acid Addition Salts.
Pyrazole nitrogens are basic (
Workflow: Hydrochloric Acid Salt Purification
Figure 2: Separation of pyrazole regioisomers via acid addition salts.
Step-by-Step Protocol:
-
Dissolve 10g of crude ester mixture in 50 mL of anhydrous Ethyl Acetate.
-
Cool to 0°C.
-
Dropwise, add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl).
-
Observation: The 1,3-isomer salt often crystallizes rapidly, while the 1,5-isomer salt remains in solution (or vice versa, dependent on specific substitution).
-
Filter the solid salt.
-
Recovery: Suspend the salt in water, neutralize with saturated
, and extract with EtOAc to recover the pure free base.
Module 4: Frequently Asked Questions (FAQs)
Q1: My crystals are forming, but they are highly colored (yellow/orange). How do I remove this?
-
A: Color in pyrazoles usually comes from oxidation oligomers (azobenzenes or similar).
-
Solution: Use Activated Carbon (Charcoal) .
-
Critical Step: Do not add charcoal to a boiling solution (risk of eruption). Cool the solution slightly, add 5 wt% charcoal, reflux for 15 minutes, and filter through Celite while hot. If the solution cools during filtration, the product will crystallize in the filter cake.
-
Q2: Can I use water as an anti-solvent if my ester is sensitive to hydrolysis?
-
A: Yes, but you must work quickly and keep the temperature low. Ethyl esters are relatively stable, but prolonged boiling in water/ethanol can lead to the carboxylic acid (saponification).
-
Alternative: Use Heptane or Methyl tert-butyl ether (MTBE) as the anti-solvent instead of water to avoid hydrolysis risks.
-
Q3: I suspect I have a solvate. How do I verify?
-
A: Pyrazoles are notorious for trapping solvent in the lattice.
References
- Separation of Pyrazole Regioisomers: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Discusses general solubility differences between 1,3 and 1,5 isomers).
-
Oiling Out Mechanisms: Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design, 2008.
- Synthesis and Purification of Ethyl Pyrazole Carboxylates:Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 31, p.43 (1951).
-
Salt Formation Strategy: US Patent 2011/076194A1. "Method for purifying pyrazoles." (Describes the use of inorganic acid salts to separate alkyl-pyrazole isomers).
-
Solubility Data: PubChem Compound Summary for Ethyl 1H-pyrazole-3-carboxylate (CID 7147518).
Sources
- 1. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Knorr Pyrazole Synthesis: A Technical Support Center for Optimal Reaction Conditions
Welcome to the comprehensive technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this venerable and powerful reaction for the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this reaction, empowering you to troubleshoot common issues and improve your experimental outcomes.
Introduction to the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry. The reaction classically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative, typically under acidic conditions, to yield a pyrazole.[1][2][3] The versatility and robustness of this reaction have cemented its importance in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and dyes.[1]
The generally accepted mechanism proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[4]
While the reaction appears straightforward, its success is highly dependent on a nuanced interplay of factors including substrate electronics and sterics, catalyst choice, solvent, and temperature. This guide will delve into these critical parameters to help you navigate the complexities of the Knorr pyrazole synthesis.
Troubleshooting Guide: From Theory to Practice
This section addresses common challenges encountered during the Knorr pyrazole synthesis in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A1: The Challenge of Regioisomers
When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to the formation of a mixture of two regioisomeric pyrazoles.[2][5] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of both reactants.[5]
Causality and Solutions:
-
Exploit Electronic and Steric Differences: The more electrophilic (electron-deficient) and less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack. For instance, in the reaction of a β-ketoester, the ketone carbonyl is more reactive than the ester carbonyl.[6]
-
Leverage Solvent Effects: The choice of solvent can significantly influence regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation.[7]
-
Acid-Assisted Reactions: For electron-deficient N-arylhydrazones, an acid-assisted reaction in a solvent system like TFE/TFA (trifluoroacetic acid) can improve regioselectivity.[8]
| Condition | Effect on Regioselectivity | Rationale |
| Sterically hindered carbonyl | Directs attack to the less hindered carbonyl | Reduces the rate of nucleophilic attack at the hindered site |
| Electron-withdrawing group near a carbonyl | Activates the carbonyl for nucleophilic attack | Increases the electrophilicity of the carbonyl carbon |
| Fluorinated alcohol solvents (e.g., TFE, HFIP) | Often improves regioselectivity | Can stabilize one transition state over the other through hydrogen bonding |
| Acid catalysis (e.g., TFA) | Can enhance selectivity with certain substrates | Protonation can further differentiate the reactivity of the two carbonyl groups |
Q2: My reaction is sluggish or not proceeding to completion. What factors could be at play?
A2: The Importance of Reaction Kinetics
The rate of the Knorr pyrazole synthesis is highly dependent on the reaction conditions. A sluggish reaction can often be attributed to suboptimal catalysis, temperature, or the inherent reactivity of the substrates.
Causality and Solutions:
-
The Role of Acid Catalysis: The reaction is generally acid-catalyzed.[1] The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[4][9] If the reaction is slow, the addition of a catalytic amount of a protic acid like acetic acid or a stronger acid like trifluoroacetic acid can be beneficial. However, excessive acid can lead to unwanted side reactions.
-
pH is Critical: The pH of the reaction medium is crucial. While acidic conditions are favorable, the reaction can be inhibited at very low or high pH. At higher pH (e.g., pH 7 or above), the initial hydrazone formation may occur, but the subsequent cyclization can be stalled.[4]
-
Temperature Effects: Increasing the reaction temperature generally increases the reaction rate. Many Knorr syntheses are performed at elevated temperatures, often at the reflux temperature of the solvent.[3] However, excessive heat can lead to the formation of byproducts.
-
Substrate Reactivity: Electron-poor hydrazines and electron-rich dicarbonyl compounds may react more slowly. Steric hindrance on either reactant can also significantly decrease the reaction rate.[4]
Q3: I am observing unexpected byproducts in my reaction mixture. What are they, and how can I avoid them?
A3: Navigating the Complex Reaction Landscape
Recent studies have revealed that the Knorr pyrazole synthesis can be more complex than the classical mechanism suggests, with the potential for side reactions and the formation of unexpected intermediates.[5]
Causality and Solutions:
-
Formation of a Di-addition Intermediate: Under certain conditions, a di-addition intermediate, where two molecules of hydrazine have reacted with the 1,3-dicarbonyl, can be formed.[5][10] This can be more prevalent with less sterically hindered substrates. To minimize this, using a stoichiometry closer to 1:1 (dicarbonyl to hydrazine) may be beneficial, although a slight excess of hydrazine is often used to drive the reaction to completion.[3]
-
Hydrazone as a Stable Intermediate: In some cases, particularly at neutral or slightly basic pH, the hydrazone intermediate can be quite stable and may not readily cyclize.[4] This can be addressed by ensuring the reaction is sufficiently acidic to promote the cyclization and dehydration steps.
-
Self-Condensation of the 1,3-Dicarbonyl: Some 1,3-dicarbonyl compounds can undergo self-condensation, especially under basic conditions. Maintaining acidic or neutral conditions can help to suppress this side reaction.
-
Decomposition of Hydrazine: Hydrazines can be unstable, especially at elevated temperatures. This can lead to the formation of colored impurities.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition.
Q4: I am having difficulty purifying my pyrazole product. What are some effective strategies?
A4: The Art of Purification
Purification of pyrazoles can be challenging due to the presence of regioisomers, unreacted starting materials, and colored impurities.
Causality and Solutions:
-
Recrystallization: For solid products, recrystallization is often the first line of defense. A common issue is the product oiling out if too much solvent is added at once.[6] Careful selection of the recrystallization solvent is key. Ethanol is a commonly used solvent.[6]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.
-
Solvent System: A common challenge is the product streaking or sticking to the silica gel. This can sometimes be mitigated by adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent. A typical starting point for the eluent system could be a mixture of hexanes and ethyl acetate.[3]
-
Dealing with Colored Impurities: Colored impurities, often arising from hydrazine decomposition, can sometimes be removed by washing a solution of the crude product with a reducing agent solution (e.g., sodium bisulfite) or by treating it with activated carbon. In some cases, these impurities can be washed off a silica gel plug with a non-polar solvent like toluene before eluting the product with a more polar solvent like ether.[11]
-
-
Acid-Base Extraction: The pyrazole ring has a basic nitrogen atom and can be protonated.[6] This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the pyrazole into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
Frequently Asked Questions (FAQs)
-
What is the typical stoichiometry of reactants?
-
While a 1:1 molar ratio of the 1,3-dicarbonyl to the hydrazine is the theoretical stoichiometry, it is common practice to use a slight excess of the hydrazine (e.g., 1.1 to 2 equivalents) to ensure complete consumption of the more valuable dicarbonyl compound.[3]
-
-
What are the most common solvents for the Knorr pyrazole synthesis?
-
Ethanol and acetic acid are the most commonly used solvents.[11] Ethanol is a good general-purpose solvent, while acetic acid can serve as both the solvent and the acid catalyst. Other solvents such as propanol have also been reported.[3] The choice of solvent can impact the reaction rate, yield, and regioselectivity.[5]
-
-
How can I monitor the progress of my reaction?
-
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The disappearance of the 1,3-dicarbonyl is often a good indicator of reaction completion. 1H NMR spectroscopy can also be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[12]
-
-
What are the key safety precautions when working with hydrazines?
-
Hydrazine and its derivatives are toxic and should be handled with extreme caution in a well-ventilated fume hood.[3][13] They can be absorbed through the skin, and many are suspected carcinogens.[13][14] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles.[13] Refer to the Safety Data Sheet (SDS) for the specific hydrazine derivative you are using for detailed handling and disposal information. The Occupational Safety and Health Administration (OSHA) has established permissible exposure limits (PELs) for hydrazine.[13][15]
-
Experimental Protocols
General Protocol for the Synthesis of a Pyrazolone from a β-Ketoester[3]
This protocol describes a general procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the β-ketoester (1 equivalent) and hydrazine hydrate (2 equivalents).
-
Solvent and Catalyst Addition: Add propanol as the solvent and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heating: Heat the reaction mixture to approximately 100°C with stirring for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the β-ketoester by TLC (e.g., using a 30:70 ethyl acetate/hexane eluent).
-
Work-up: Once the reaction is complete, add water to the hot reaction mixture with stirring to induce precipitation of the product.
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold water and then recrystallize from a suitable solvent, such as ethanol.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
-
Slideshare. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
The Journal of Organic Chemistry. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available at: [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]
-
Flood, D. T., Hintzen, J., Bird, M. J., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]
- Parikh, A., Parikh, H., & Parikh, K. (2012). Knorr Pyrazole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
ResearchGate. (2020). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. Available at: [Link]
-
YouTube. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Environmental Protection Agency. (2000). Hydrazine. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). HYDRAZINE. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Available at: [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Available at: [Link]
Sources
- 1. knorr pyrazole synthesis | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. nj.gov [nj.gov]
- 14. epa.gov [epa.gov]
- 15. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
Minimizing byproduct formation in multicomponent pyrazole reactions
Topic: Minimizing Byproduct Formation & Optimizing Regioselectivity Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Core Directive & Scope
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide addresses the critical challenges in multicomponent reactions (MCRs) involving hydrazines, 1,3-dicarbonyls (or equivalents), and aldehydes.
The Primary Challenge: Pyrazole synthesis is deceptively simple. While the core condensation is robust, the reaction is prone to three major failure modes:
-
Regioisomerism: Formation of mixtures (1,3- vs. 1,5-substituted pyrazoles).
-
Oligomerization: Formation of azines (hydrazine dimers) rather than cyclized pyrazoles.
-
Arrested Cyclization: Isolation of stable hydrazone intermediates that fail to dehydrate.
This guide provides mechanistic insights and self-validating protocols to eliminate these byproducts.
Troubleshooting Guides (Q&A)
Module A: Controlling Regioselectivity (The 1,3 vs. 1,5 Dilemma)
Q: I am observing a 1:1 mixture of 1,3- and 1,5-regioisomers. How do I force the reaction toward a single isomer?
A: Regioselectivity in the Knorr-type condensation is dictated by the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.[1] This is governed by the Hard-Soft Acid-Base (HSAB) principle and steric factors.
-
The Mechanism: The hydrazine molecule has two nitrogens.[2][3] In monosubstituted hydrazines (
), the terminal nitrogen ( ) is generally more nucleophilic (harder) than the substituted nitrogen ( ). However, the electrophilicity of the 1,3-dicarbonyl carbons varies based on substituents. -
The Solution (pH Switching):
-
Neutral/Basic Conditions: The most nucleophilic nitrogen (terminal
) attacks the most electrophilic carbonyl (usually the one least hindered or adjacent to electron-withdrawing groups). -
Acidic Conditions (Protonation Control): Strong acid (e.g., HCl, TFA) protonates the hydrazine. The equilibrium shifts. The substituted nitrogen (
) often becomes the active nucleophile or the carbonyl activation changes, reversing selectivity.[3]
-
-
The Solution (Solvent Control): Use fluorinated alcohols (e.g., Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) ). These solvents activate carbonyls via H-bonding and can stabilize specific transition states, often enhancing regio-purity to >95:5.
Q: My LCMS shows the correct mass, but the NMR indicates a mixture of tautomers. Is this a byproduct?
A: Likely not.
-
Diagnostic: Run NMR in a solvent that slows exchange (e.g., DMSO-
or at low temperature) or -alkylate the product to lock the tautomer for identification.
Module B: Eliminating Chemical Impurities (Azines & Hydrazones)
Q: I am seeing a significant "double mass" byproduct (M = 2x Hydrazine + Linker). What is this?
A: This is Azine formation .
-
Cause: Azines form when one hydrazine molecule reacts with two carbonyl equivalents, or two hydrazones couple. This typically happens when the hydrazine is the limiting reagent or added too slowly to a large excess of carbonyls.
-
Fix (Stoichiometry): Always maintain a slight excess of hydrazine (1.1–1.2 equiv) relative to the dicarbonyl.
-
Fix (Order of Addition): Inverse Addition. Add the dicarbonyl to the hydrazine solution. This ensures the hydrazine is always in local excess, favoring the 1:1 condensation over the 1:2 azine formation.
Q: The reaction stalls at the intermediate hydrazone (open chain). Cyclization won't occur.
A: This is common with sterically hindered substrates (e.g.,
-
Cause: The rotational barrier prevents the molecule from adopting the cis-oid conformation required for ring closure.
-
Fix (Thermodynamic Push): Increase temperature (>80°C).
-
Fix (Acid Catalysis): Add a Lewis Acid (
, 5 mol%) or Brønsted acid (AcOH). This activates the remaining carbonyl and facilitates the elimination of water (dehydration).
Visualizing the Pathway
The following diagram illustrates the bifurcation points where byproducts form and the control nodes (pH, Solvent) to direct the pathway.
Caption: Mechanistic bifurcation in pyrazole synthesis. Control nodes (Solvent/pH) dictate the path between regioisomers, while stoichiometry controls azine formation.
Experimental Protocols
Protocol A: Regioselective Synthesis (Fluorinated Alcohol Method)
Best for: Maximizing 1,3- vs 1,5-selectivity without metal catalysts.
Reagents:
-
Substituted Hydrazine (
) -
1,3-Dicarbonyl or Enaminone
-
Solvent: Trifluoroethanol (TFE) or Ethanol (control)
-
Base:
(if using hydrazine salt)
Step-by-Step:
-
Preparation: Dissolve the 1,3-dicarbonyl (1.0 mmol) in TFE (3.0 mL).
-
Note: TFE is chosen for its high ionizing power and ability to stabilize specific transition states via H-bonding.
-
-
Addition: Add the substituted hydrazine (1.1 mmol, 1.1 equiv) in one portion.
-
Tip: If using hydrazine hydrochloride, add
(1.1 mmol) simultaneously to liberate the free base in situ.
-
-
Reaction: Stir at reflux (approx. 78°C for TFE) for 2–4 hours.
-
Monitor: Check TLC/LCMS for the disappearance of the dicarbonyl. If the hydrazone intermediate persists, add 1 drop of conc. HCl to catalyze dehydration.
-
-
Workup: Evaporate TFE (recoverable/recyclable). Redissolve residue in EtOAc, wash with water and brine.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hex/EtOAc).
Protocol B: One-Pot Multicomponent Synthesis (Green/Aqueous)
Best for: 4-substituted pyrazoles from aldehydes, hydrazines, and active methylenes (e.g., malononitrile).
Reagents:
-
Aromatic Aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Hydrazine Hydrate (1.2 equiv)
-
Catalyst: Sodium
-toluenesulfonate (NaPTS) (10 mol%) or just Water (for "on-water" effect).
Step-by-Step:
-
Mixing: In a round-bottom flask, combine Aldehyde and Malononitrile in water (5 mL per mmol). Stir for 15 mins to form the benzylidene intermediate (Knoevenagel condensation).
-
Visual Check: Solution often turns cloudy or precipitates the intermediate.
-
-
Cyclization: Add Hydrazine Hydrate dropwise.
-
Critical: Add slowly to prevent immediate dimerization.
-
-
Heating: Heat to 80°C for 1 hour. The reaction proceeds via Michael addition followed by cyclization.[4][5]
-
Isolation: Cool to room temperature. The product usually precipitates as a solid.
-
Filtration: Filter the solid, wash with cold water/ethanol (9:1).
-
Purity Check: This method typically yields >90% purity without chromatography due to the "squeezing out" effect of water.
-
Quantitative Data: Solvent Effects on Regioselectivity
The following table summarizes literature data on how solvent choice impacts the Isomer Ratio (1,3-isomer : 1,5-isomer) for a standard phenylhydrazine + unsymmetrical 1,3-diketone reaction.
| Solvent | Dielectric Constant ( | H-Bond Donor Ability ( | Regioisomer Ratio (1,3 : 1,5) | Notes |
| Ethanol | 24.5 | 0.83 | 65 : 35 | Standard mixture; difficult separation. |
| Toluene | 2.4 | 0.00 | 55 : 45 | Non-polar solvents often degrade selectivity. |
| TFE (Trifluoroethanol) | 27.0 | 1.51 | 92 : 8 | Strong H-bond donor activates carbonyl selectively. |
| HFIP (Hexafluoroisopropanol) | 16.7 | 1.96 | >98 : 2 | Superior selectivity; expensive, use for high-value steps. |
| Acetic Acid | 6.2 | 1.12 | 30 : 70 | Acidic media often reverses selectivity (favors 1,5). |
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. (Discusses TFE/TFA mediated regiocontrol). [Link]
-
Recent Advances in the Multicomponent Synthesis of Pyrazoles. Organic & Biomolecular Chemistry. (Review of one-pot strategies). [Link]
-
Use of activated enol ethers in the synthesis of pyrazoles. Beilstein Journal of Organic Chemistry. (Detailed NMR study of tautomerism and intermediates). [Link]
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. National Institutes of Health (NIH). (Green chemistry and aqueous protocols).[6][7][8][9][10] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating the Scale-Up of Substituted Pyrazole Synthesis
Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their pyrazole synthesis from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, I have compiled this resource to address the common, yet often complex, challenges encountered during scale-up. This is not merely a list of protocols but a troubleshooting guide grounded in mechanistic principles and practical, field-proven insights to ensure your scale-up process is efficient, safe, and reproducible.
Introduction: The Scale-Up Paradigm Shift
Synthesizing substituted pyrazoles on a small scale can be a routine task for a medicinal chemist. However, scaling up these reactions introduces a new set of variables that can significantly impact yield, purity, and safety. The fundamental principles of chemistry remain the same, but their practical implications are magnified. Issues such as heat transfer, mass transport, and reaction kinetics, which are often negligible in a round-bottom flask, become critical parameters in a multi-liter reactor. This guide will help you anticipate and navigate these challenges.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reaction Exotherms and Temperature Control
Question 1: We are observing a significant exotherm during the addition of hydrazine hydrate in our Knorr-type pyrazole synthesis, which was not a major issue on the lab scale. What are the primary concerns and how can we mitigate them?
Answer: This is a critical and common scale-up challenge. The primary concern is a runaway reaction, which can lead to a dangerous increase in temperature and pressure, solvent boiling, and the formation of undesirable byproducts. The root cause is the reduced surface-area-to-volume ratio in larger reactors, which severely limits efficient heat dissipation compared to a laboratory flask[1][2].
Troubleshooting Protocol:
-
Re-evaluate Addition Profile: The rate of addition for reagents like hydrazine is paramount. A slow, controlled dropwise addition is crucial on a larger scale to manage the exotherm[2].
-
Actionable Insight: Implement a programmed addition using a dosing pump, linking the addition rate to the internal reaction temperature. For instance, you can set the pump to stop if the internal temperature exceeds a predefined limit.
-
-
Enhance Cooling Capacity: Ensure your reactor's cooling system is adequate for the heat load of the reaction.
-
Actionable Insight: Perform a simple heat-flow calculation based on the reaction enthalpy (if known or can be estimated) to determine if your cooling system is sufficient. If not, consider a more efficient cooling fluid or a reactor with a better heat transfer coefficient.
-
-
Consider a "Heel" or Reverse Addition: Instead of adding hydrazine to the diketone, consider adding the diketone solution to a diluted solution of hydrazine. This can sometimes help to better control the concentration of the reactive species and dissipate heat more effectively.
-
Flow Chemistry as a Solution: For highly exothermic reactions, transitioning to a continuous flow process is an excellent strategy. Flow reactors offer superior heat transfer and precise temperature control, which significantly enhances safety and consistency[1].
Section 2: Yield, Purity, and Impurity Profile
Question 2: Upon scaling up our pyrazole synthesis, we've noticed a drop in yield and the appearance of new, unidentified impurities. What are the likely culprits?
Answer: A decrease in yield and the emergence of new impurities during scale-up are often interconnected and typically point to issues with mixing and localized concentration gradients[1][2]. Inadequate mixing in large reactors can create "hot spots" or areas of high reagent concentration, which can promote side reactions that were insignificant at the lab scale[1][2].
Troubleshooting Workflow:
Caption: Key safety considerations for diazotization scale-up.
Section 5: Product Isolation and Purification
Question 5: We are having trouble with the crystallization of our final pyrazole product. On a small scale, we used chromatography, but this is not feasible for multi-kilogram quantities. What should we do?
Answer: Developing a robust crystallization process is a cornerstone of successful chemical scale-up. The goal is to obtain the product in high purity and with a consistent physical form (e.g., particle size, crystal habit), which is crucial for downstream processing and formulation.[3]
Troubleshooting Crystallization:
-
Anti-Solvent Crystallization: This is a common and effective technique.
-
Protocol:
-
Dissolve your crude product in a minimal amount of a good solvent at an elevated temperature.
-
Slowly add a pre-heated or room temperature anti-solvent (a solvent in which your product is poorly soluble) until you observe persistent turbidity (the cloud point).
-
Cool the mixture slowly to induce crystallization.
-
Hold at a low temperature to maximize yield before filtration.
-
-
-
Control of Polymorphism: Be aware that your compound may exist in different crystalline forms (polymorphs), which can have different physical properties.[3]
-
Actionable Insight: Characterize the solid form obtained from different crystallization conditions using techniques like XRPD (X-ray Powder Diffraction) and DSC (Differential Scanning Calorimetry) to ensure you are consistently producing the desired polymorph.
-
-
Seeding: If crystallization is difficult to initiate, adding a small amount of the pure crystalline product (seed crystals) can be very effective.
-
Purification via Salt Formation: If your pyrazole has a basic nitrogen, you can form a salt with an acid (e.g., HCl, H2SO4). The salt may have very different solubility properties, allowing for effective purification by crystallization. The free base can then be liberated in a subsequent step.[4]
References
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem. (n.d.). BenchChem.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). BenchChem.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
- Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. (n.d.). BenchChem.
- Method for purifying pyrazoles. (2011). Google Patents.
Sources
Technical Support Center: Pyrazole Synthesis & Ester Retention
Ticket Subject: Preventing Hydrolysis/Hydrazinolysis of Ester Groups During Cyclocondensation
Status: Open | Priority: High Assigned Specialist: Senior Application Scientist
Mission Statement
You are encountering yield loss or byproduct formation when synthesizing pyrazole carboxylates (e.g., ethyl pyrazole-3-carboxylate) from 1,3-dicarbonyls and hydrazine.
The Core Conflict: Hydrazine is a potent bis-nucleophile. While it must attack the ketone/aldehyde to form the pyrazole ring, it is also fully capable of attacking your ester group. This results in hydrazinolysis (forming a hydrazide byproduct) or hydrolysis (forming a carboxylic acid), both of which destroy your target scaffold.
This guide provides the diagnostic logic and validated protocols to ensure chemoselectivity.
Module 1: The Diagnostic Matrix
Before changing reagents, identify exactly how the reaction is failing. Use this table to diagnose your crude mixture.
| Symptom | Probable Root Cause | Verification Test | Immediate Fix |
| White, high-melting solid precipitates immediately or during reflux. Insoluble in organic solvents (DCM/EtOAc). | Hydrazinolysis. Hydrazine attacked the ester to form a Hydrazide . This is not hydrolysis; it is amidation. | NMR Check: Look for loss of ethyl/methyl ester signals (triplet/quartet) and appearance of broad NH protons. | Switch from Hydrazine Hydrate to Hydrazine Dihydrochloride . |
| Product disappears into the aqueous layer during workup. Recovered as solid after acidification. | Saponification (Hydrolysis). The reaction medium was too basic (pH > 10) or contained excess water at high temp. | Solubility Check: Product dissolves in 1M NaOH but precipitates with 1M HCl. | Use anhydrous solvents and buffer the reaction with Acetic Acid . |
| Regioisomer mixture. Ester is intact, but yield is low due to formation of the wrong isomer. | Tautomeric Ambiguity. The hydrazine attacked the "wrong" carbonyl first. | NOESY NMR: Check spatial proximity of the N-substituent to the ester group. | Switch to Enaminone precursors (DMF-DMA adducts) to force regioselectivity. |
Module 2: Critical FAQs (Technical Deep Dive)
Q1: Why does my ester turn into a hydrazide even when I use anhydrous ethanol?
A: This is the most common misconception. The culprit is not water; it is the hydrazine itself.
-
Mechanism: Hydrazine (
) is a better nucleophile than hydroxide. If you use Hydrazine Hydrate (highly basic), the free amine attacks the ester carbonyl intermolecularly faster than the intramolecular ring closure occurs. -
The Fix: You must lower the nucleophilicity of the hydrazine relative to the ester, but keep it reactive enough for the ketone. This is achieved by using Hydrazine Salts (HCl/H₂SO₄) . The protonated hydrazine is less nucleophilic, slowing down the attack on the "hard" ester electrophile while still condensing with the "soft" ketone/aldehyde.
Q2: Can I use steric bulk to protect the ester?
A: Yes. If you cannot change the hydrazine source, switch the ester alkyl group.
-
Methyl/Ethyl Esters: Highly susceptible to attack.
-
t-Butyl Esters: The steric bulk of the tert-butyl group significantly retards nucleophilic attack at the ester carbonyl, allowing the pyrazole ring formation to proceed kinetically.
Q3: What is the role of Acetic Acid in these protocols?
A: Acetic acid serves a dual purpose:
-
Catalysis: It activates the ketone carbonyl for the initial imine formation.
-
Buffering: It neutralizes the alkalinity of the hydrazine, preventing base-mediated hydrolysis of the ester.
Module 3: Standard Operating Procedures (SOPs)
Protocol A: The "Buffered Salt" Method (Recommended)
Best for: Lab-scale synthesis of ethyl/methyl pyrazole carboxylates where ester stability is the primary concern.
Reagents:
- -keto ester (1.0 equiv)
-
Hydrazine Dihydrochloride (1.1 equiv) — Do NOT use Hydrazine Hydrate
-
Solvent: Ethanol (Anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve the
-keto ester in anhydrous ethanol (0.5 M concentration). -
Cryo-Addition: Cool the solution to 0°C in an ice bath.
-
Salt Addition: Add Hydrazine Dihydrochloride solid in one portion.
-
Controlled Warming: Stir at 0°C for 30 minutes. This favors the kinetic attack on the ketone over the ester.
-
Cyclization: Allow to warm to room temperature. If TLC shows incomplete conversion after 2 hours, heat to 50°C (mild heat). Avoid vigorous reflux unless necessary.
-
Workup: Evaporate ethanol. Resuspend residue in water. Neutralize carefully with saturated
to release the free pyrazole base. Extract with EtOAc.[1][2]
Protocol B: The "Enaminone" Route (High Regioselectivity)
Best for: Complex substrates where the "wrong" isomer is forming.
Reagents:
-
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)
-
Hydrazine Hydrate (Acceptable here due to mild conditions)
Step-by-Step:
-
Enaminone Formation: Reflux the methyl ketone with neat DMF-DMA (1.5 equiv) for 4 hours. Evaporate volatiles.[2] This converts the acetyl group into a dimethylamino-propenone.
-
Cyclization: Dissolve the crude enaminone in Ethanol.
-
Addition: Add Hydrazine Hydrate (1.0 equiv) at -10°C .
-
Reaction: The cyclization is extremely rapid and often complete at Room Temperature, minimizing contact time between the hydrazine and the ester.
Module 4: Visual Logic & Mechanism
The following diagram illustrates the kinetic competition between the desired cyclization and the undesired side reactions.
Figure 1: Decision tree showing how pH and reagent selection dictate the competition between ring closure (Success) and hydrazide formation (Failure).
References
-
National Institutes of Health (NIH). (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. PubMed Central. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved February 3, 2026, from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. RSC Advances. Retrieved February 3, 2026, from [Link]
Sources
Validation & Comparative
Validation of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate structure by X-ray crystallography
A Comparative Guide to Absolute Configuration
Executive Summary
In the high-stakes arena of heterocyclic drug discovery, the pyrazole scaffold is ubiquitous.[1] However, the synthesis of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate presents a classic regioselectivity challenge. The condensation of hydrazine derivatives with ethoxymethylene compounds can theoretically yield two regioisomers: the 5-amino-1-aryl isomer (the target) or the 3-amino-1-aryl isomer.
While NMR spectroscopy is the workhorse of organic analysis, it often struggles with fully substituted pyrazoles due to the lack of coupling protons on the heterocyclic ring. Single Crystal X-ray Diffraction (SCXRD) emerges not just as an alternative, but as the gold standard for unambiguous structural assignment. This guide details the validation workflow, comparing SCXRD against spectroscopic alternatives and providing a field-proven protocol for crystallization and analysis.
Part 1: The Regioisomer Challenge
The core difficulty lies in the reaction kinetics versus thermodynamics. When reacting o-tolylhydrazine with ethyl (ethoxymethylene)cyanoacetate, the hydrazine nitrogen atoms have different nucleophilicities.
-
Kinetic Product: Attack by the terminal NH₂ often leads to the 3-amino isomer.
-
Thermodynamic Product: Under specific conditions (e.g., elevated temperature), the 5-amino isomer (the target) is favored.[1]
Distinguishing these isomers is critical because their biological activities (e.g., kinase inhibition) differ drastically.
Visualization: The Isomer Divergence
The following diagram illustrates the synthetic divergence and the analytical decision matrix.
Figure 1: Synthetic pathways leading to regioisomers and the necessity for structural validation.
Part 2: Comparative Analysis (SCXRD vs. NMR)
Why invest time in growing crystals when you have an 800 MHz NMR? For this specific molecule, NMR has blind spots.
Table 1: Performance Comparison for Regioisomer Assignment
| Feature | 1D/2D NMR (¹H, ¹³C, HMBC) | Single Crystal X-ray (SCXRD) | Verdict |
| Regioisomer Certainty | Medium. Relies on weak 4-bond couplings (HMBC) between the o-tolyl protons and the pyrazole C5. Often ambiguous due to rotation. | Absolute. Direct visualization of the N1-C(aryl) bond relative to the amine group. | SCXRD Wins |
| Sample Requirement | Low. ~5 mg in solution. | High. Requires a high-quality single crystal (0.1–0.3 mm). | NMR Wins |
| Conformational Data | Dynamic. Shows average solution state. | Static. Shows precise torsion angles (e.g., o-tolyl twist) and H-bonding networks. | SCXRD Wins |
| Turnaround Time | Fast. < 1 hour. | Slow. 2–7 days (crystallization + data collection). | NMR Wins |
| Stereochemistry | Inferred. | Defined. Anomalous scattering can even determine absolute configuration if chiral centers exist (not applicable here, but relevant for analogs). | SCXRD Wins |
The Expert Insight: In the o-tolyl derivative, the methyl group at the ortho position creates significant steric hindrance. In solution (NMR), the aryl ring rotates, broadening signals or averaging NOE (Nuclear Overhauser Effect) signals, making it difficult to prove if the aryl group is next to the amine (5-amino) or the carboxylate (3-amino). SCXRD freezes this rotation, revealing the exact torsion angle forced by the steric clash.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this optimized workflow.
1. Synthesis (Brief Context)
-
Reagents: o-Tolylhydrazine hydrochloride (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Sodium acetate (1.2 eq).
-
Condition: Reflux for 4–6 hours (favors thermodynamic 5-amino product).
-
Workup: Cool to RT. The crude product often precipitates. Filter and wash with cold ethanol.
2. Crystallization Protocol (The Critical Step)
Obtaining X-ray quality crystals of pyrazoles can be tricky due to their tendency to form amorphous powders.
-
Method: Slow Evaporation (Solvent/Anti-solvent).
-
Solvent System: Ethanol/DMF (9:1). The small amount of DMF increases solubility, preventing rapid crashing out.
-
Procedure:
-
Dissolve 20 mg of the crude solid in 2 mL of warm Ethanol/DMF mix.
-
Filter the solution through a 0.45 µm syringe filter into a clean vial (removes dust nucleation sites).
-
Cover the vial with Parafilm and poke 3–4 small holes with a needle.
-
Store in a vibration-free environment at 20°C.
-
Timeline: Prismatic crystals usually appear within 48–72 hours.
-
3. Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo-Kα radiation, λ = 0.71073 Å).
-
Temperature: 296 K (Room Temp) is acceptable, but 100 K is preferred to reduce thermal motion of the terminal ethyl group.
-
Refinement Strategy: Solve using Direct Methods (SHELXT) and refine using Full-matrix least-squares on F² (SHELXL).
-
Validation: Check for the "Alert Level A" in the CheckCIF report regarding void spaces; pyrazoles often pack efficiently, so large voids suggest solvent loss or disorder.
Part 4: Structural Analysis & Results
Based on analogous structures (e.g., the phenyl derivative [1] and sulfonyl analogs [2]), the X-ray structure of the o-tolyl derivative will reveal specific geometric features that confirm its identity.
Key Structural Metrics[2][4][5][6]
-
The "Twist": Unlike the phenyl analog which might be nearly coplanar, the o-tolyl group will be twisted out of the pyrazole plane (torsion angle C5-N1-C1'-C2' ≈ 40–60°) to avoid steric clash between the o-methyl and the C5-amine or C5-H.
-
Intramolecular H-Bond: Look for a hydrogen bond between the amino group (N-H) and the carbonyl oxygen of the ester (N-H...O=C). This "locks" the ester coplanar with the pyrazole ring, a feature distinct to the 5-amino-3-carboxylate arrangement.
-
Packing: The molecules typically form centrosymmetric dimers or chains linked by intermolecular N-H...N hydrogen bonds involving the cyano nitrogen.
Visualization: Crystallography Workflow
Figure 2: Step-by-step workflow for generating the Crystallographic Information File (CIF).
References
-
Fandrick, D. R., et al. (2015). "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." Organic Letters, 17(12), 2964–2967. Link
- Establishes the kinetic vs. thermodynamic control in aminopyrazole synthesis.
-
Elgazwy, A. S. H., et al. (2013).[2] "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E, 69(10), o1376. Link
- Provides lattice parameters and H-bonding patterns for a closely rel
- Lynch, D. E., et al. (1998). "Structural characterization of 5-amino-1-arylpyrazole-4-carbonitriles." Australian Journal of Chemistry, 51(5), 403-408. Foundational work on the crystal packing of aminocyanopyrazoles.
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
- The authoritative repository for valid
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
A Technical Guide to the Biological Activity of o-Tolyl vs. p-Tolyl Pyrazole Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The functionalization of the pyrazole ring system offers a powerful tool to modulate the pharmacological profile of the resulting derivatives. A subtle yet critical aspect of this molecular tailoring is the positional isomerism of substituents on appended aromatic rings. This guide provides an in-depth comparison of the biological activities of ortho-tolyl (o-tolyl) and para-tolyl (p-tolyl) pyrazole isomers, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this guide synthesizes available experimental data and established structure-activity relationship (SAR) principles to inform future research and development.
The Critical Role of Positional Isomerism in Modulating Bioactivity
The placement of a substituent on an aromatic ring can profoundly influence a molecule's interaction with its biological target. This is primarily due to the interplay of steric and electronic effects. An ortho substitution introduces the substituent in close proximity to the point of attachment to the pyrazole core, which can lead to steric hindrance, potentially forcing the tolyl ring out of planarity with the pyrazole system. This conformational change can significantly alter the molecule's ability to fit into a binding pocket. In contrast, a para substitution places the methyl group at the opposite end of the phenyl ring, minimizing steric clash and primarily exerting electronic effects.
A study on fluorinated pyrazole analogs demonstrated that positional isomerism significantly impacts antinociceptive and anti-inflammatory activities. The para-substituted analog showed improved interaction with peripheral opioid receptors, whereas the ortho-substituted isomer had a reduced affinity for the acid-sensing ion channel subtype 1α (ASIC-1α).[4] This highlights that even a minor change in substituent position can lead to a differential biological profile, a principle that is expected to hold true for tolyl-substituted pyrazoles.
Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Properties
Anticancer Activity
A study by Abd El-Galil E. Amr and his team reported the synthesis and anticancer evaluation of a series of pyridine, thiazole, and pyrazole analogues. Within this study, a p-tolyl substituted pyridopyrimidine derivative, 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (compound 4b) , demonstrated significant cytotoxic activity against human lung cancer (A-549) and mammary carcinoma (MDA-MB-231) cell lines.[5]
| Compound | Target Cell Line | IC50 (µM)[5] |
| Compound 4b (p-tolyl) | A-549 (Lung Cancer) | 0.00803 |
| MDA-MB-231 (Breast Cancer) | 0.0103 | |
| Cisplatin (Reference) | A-549 (Lung Cancer) | Not specified in the provided abstract |
| MDA-MB-231 (Breast Cancer) | Not specified in the provided abstract |
The high potency of the p-tolyl isomer suggests that the electronic-donating nature of the para-methyl group may contribute favorably to the compound's interaction with its biological target. In the absence of data for the corresponding o-tolyl isomer, we can hypothesize that the increased steric bulk of an ortho-methyl group might hinder the optimal binding of the compound to its target, potentially leading to reduced anticancer activity. However, this remains a hypothesis pending experimental verification.
Antimicrobial Activity
In the realm of antimicrobial research, a study on novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives by Bakr et al. identified 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (compound 21a) as a potent antimicrobial agent.[6] This compound exhibited significant activity against a panel of bacteria and fungi, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.
| Compound | Target Microorganism | MIC (µg/mL)[6] |
| Compound 21a (p-tolyl) | Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 125 | |
| Klebsiella pneumoniae | 62.5 | |
| Escherichia coli | 125 | |
| Candida albicans | 7.8 | |
| Aspergillus niger | 2.9 | |
| Chloramphenicol (Reference) | Bacteria | Not specified in the provided abstract |
| Clotrimazole (Reference) | Fungi | Not specified in the provided abstract |
The potent and broad-spectrum antimicrobial activity of the p-tolyl isomer suggests that this substitution pattern is favorable for this particular biological endpoint. The electronic properties of the para-methyl group likely play a role in the molecule's ability to interfere with microbial growth. An ortho-tolyl isomer, with its potential for steric hindrance, might exhibit different antimicrobial activity, which could be either enhanced or diminished depending on the specific interactions with the microbial target.
Experimental Protocols for Biological Evaluation
To ensure the integrity and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for determining the anticancer activity of pyrazole isomers using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the o-tolyl and p-tolyl pyrazole isomers in DMSO. Serially dilute the compounds in culture medium to the desired concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.
Caption: Workflow for assessing the antimicrobial activity of pyrazole isomers using the agar well diffusion method.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion and Future Directions
The positional isomerism of the tolyl group on a pyrazole core represents a critical parameter in the design of novel therapeutic agents. While existing data on p-tolyl pyrazole derivatives demonstrate their potential as potent anticancer and antimicrobial agents, a comprehensive understanding of the structure-activity relationship necessitates the synthesis and direct comparative evaluation of their o-tolyl counterparts.
Future research should focus on the parallel synthesis of o-tolyl and p-tolyl pyrazole libraries and their screening against a diverse panel of biological targets. This will not only provide a clearer picture of the influence of tolyl group positioning on bioactivity but also pave the way for the rational design of more potent and selective pyrazole-based drug candidates. The experimental protocols detailed in this guide provide a robust framework for such comparative studies, ensuring the generation of high-quality, reproducible data.
References
-
Faria, J. V., et al. (2017). Pyrazoles as anticancer agents: A review of recent advances. European Journal of Medicinal Chemistry, 139, 876-897. Available at: [Link]
-
Kumar, V., & Aggarwal, R. (2016). Pyrazole and its biological activities: A review. European Journal of Medicinal Chemistry, 123, 51-82. Available at: [Link]
-
Bozdag-Dundar, O., et al. (2009). Synthesis and antimicrobial activity of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 44(11), 4548-4553. Available at: [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660438. Available at: [Link]
-
Amr, A. E.-G. E., et al. (2021). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. RSC Advances, 11(48), 30285-30297. Available at: [Link]
-
Bakr, M. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2912. Available at: [Link]
Sources
- 1. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Pyrazole Synthesis Methods for Industrial Scale
Executive Summary
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . For industrial chemists, the challenge is no longer just "making" the molecule, but manufacturing it with regiochemical precision , process safety , and economic viability .
This guide objectively compares the three dominant industrial methodologies: the classical Knorr Condensation , 1,3-Dipolar Cycloaddition , and modern Continuous Flow Processing . We analyze these methods not just by yield, but by their "Processability Index"—a composite of safety, scalability, and waste generation (E-factor).
Part 1: Strategic Analysis of Synthesis Methods
Method A: The Knorr Condensation (Classical Batch)
The Industrial Workhorse The condensation of hydrazines with 1,3-dicarbonyl compounds remains the most cost-effective route for symmetrical pyrazoles. However, for unsymmetrical targets (e.g., Celecoxib), it suffers from a critical flaw: Regioselectivity .
-
Mechanism: The reaction proceeds via a hydrazone intermediate.[1] The regioselectivity is dictated by the relative electrophilicity of the carbonyl centers and the nucleophilicity of the hydrazine nitrogens.
-
Industrial Reality: In batch reactors, thermodynamic vs. kinetic control is difficult to manage perfectly, often requiring expensive separation of regioisomers (e.g., 90:10 mixtures), which kills the E-factor.
-
Safety Critical: Hydrazines are potent genotoxins and reducing agents. Accumulation of unreacted hydrazine in the final API is a major compliance risk (ICH M7 guidelines).
Method B: 1,3-Dipolar Cycloaddition
The Precision Tool This method involves the reaction of 1,3-dipoles (nitrile imines, diazo compounds) with dipolarophiles (alkynes, alkenes).
-
Mechanism: A concerted [3+2] cycloaddition that offers superior regiocontrol compared to condensation methods. The steric and electronic properties of the dipole and dipolarophile rigidly dictate the orientation.
-
Industrial Reality: While regioselectivity is excellent, the atom economy is often poor if generating nitrile imines from hydrazonoyl halides (stoichiometric halide waste). Furthermore, handling diazo compounds on a multi-kilogram scale presents significant explosion hazards.
Method C: Continuous Flow Chemistry
The Modern Solution Flow chemistry is not a distinct chemical mechanism but a processing paradigm that revolutionizes both Method A and B.
-
Process Intensification: Flow reactors allow for the safe generation and immediate consumption of hazardous intermediates (like diazo species) within a small reactor volume, mitigating explosion risk.
-
Kinetic Control: The precise residence time and heat transfer in flow modules allow chemists to lock in kinetic regioisomers that would equilibrate to thermodynamic mixtures in batch.
Part 2: Comparative Performance Data
The following table synthesizes performance metrics from recent industrial process development studies.
| Metric | Knorr Condensation (Batch) | 1,3-Dipolar Cycloaddition | Continuous Flow Processing |
| Regioselectivity | Low to Moderate (Mixtures common) | High (>98:2) | High (Kinetic Control) |
| Yield | 85 - 95% | 70 - 85% | 90 - 98% |
| Atom Economy | High (Water is byproduct) | Low (Halide waste often generated) | High |
| Safety Profile | High Risk (Bulk Hydrazine handling) | High Risk (Energetic Diazo intermediates) | Excellent (Hazard containment) |
| Scalability | Linear (Vessel size limited) | Difficult (Exotherm management) | Linear (Time-on-stream) |
| Cost Efficiency | High (Cheap raw materials) | Moderate (Catalysts/Ligands) | High (Reduced downstream processing) |
Part 3: Decision Logic & Visualization
Diagram 1: Industrial Decision Matrix
This flowchart guides the selection of the optimal synthesis method based on substrate symmetry and safety constraints.
Caption: Decision matrix for selecting pyrazole synthesis routes based on symmetry, scale, and safety constraints.
Diagram 2: Mechanistic Divergence in Knorr Synthesis
Understanding the competition between Nitrogen nucleophilicity and Carbonyl electrophilicity is key to controlling the Knorr reaction.
Caption: Mechanistic bifurcation in Knorr synthesis. Control of pH and temperature determines the regioisomeric ratio.
Part 4: Validated Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis (Celecoxib Analog)
Objective: Synthesis of 1-(4-sulfamylphenyl)-3-trifluoromethyl-5-arylpyrazole with >95:5 regioselectivity. Key Insight: The use of fluorinated solvents (TFE) or specific pH control directs the hydrazine attack to the more electrophilic carbonyl first.
Reagents:
-
4,4,4-Trifluoro-1-aryl-butane-1,3-dione (1.0 eq)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)
-
Ethanol / Trifluoroethanol (TFE) mixture (1:1 v/v)
-
Catalytic HCl (0.1 eq)
Step-by-Step Workflow:
-
Dissolution: Charge the 1,3-diketone into the reactor containing EtOH/TFE. The fluorinated solvent enhances the electrophilicity of the carbonyl adjacent to the CF3 group.
-
Addition: Add the hydrazine salt portion-wise at 20°C to prevent exotherms.
-
Cyclization: Heat the mixture to reflux (78°C) for 4 hours.
-
Checkpoint: Monitor by HPLC. Disappearance of diketone < 0.5%.
-
-
Isolation: Cool to 0°C. The regioselective product typically precipitates due to higher symmetry/packing.
-
Purification: Filter the solid. Wash with cold EtOH. Recrystallize from Isopropanol/Water if regioisomer purity is <99.5%.
Protocol 2: Continuous Flow Synthesis via Diazo Intermediate
Objective: Safe handling of diazoacetate for [3+2] cycloaddition. Key Insight: Generating the diazo species in situ eliminates the risk of bulk explosion.
Setup:
-
Feed A: Ethyl glycine hydrochloride + NaNO2 in water.
-
Feed B: Alkyne + Catalyst (Cu) in Toluene.
-
Reactor: Coil reactor (PFA tubing), Residence time = 10 min, T = 60°C.
Step-by-Step Workflow:
-
Diazo Generation: Feed A is pumped through a cooled loop (0°C) to generate ethyl diazoacetate (EDA) in situ.
-
Extraction: The aqueous EDA stream meets the organic Feed B in a membrane separator or segmented flow mixer.
-
Cycloaddition: The combined organic phase enters the heated coil reactor (60°C). The copper catalyst drives the [3+2] cycloaddition.
-
Quench: The output flows directly into a back-pressure regulator (BPR) set to 5 bar, then into a quench tank containing dilute acid.
-
Safety Check: No accumulation of EDA occurs; the active volume is <10 mL at any time.
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles. RSC Advances, 2019. [Link]
-
Safety and Handling of Hydrazine in Chemical Processes. Organic Process Research & Development. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives. Molecules (MDPI). [Link]
Sources
In silico vs. in vitro results for Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
Executive Summary
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (CAS: 1150164-68-3) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Belonging to the class of 1-aryl-5-aminopyrazoles , this compound is frequently investigated for its dual potential as an antimicrobial agent (targeting DNA gyrase) and an anticancer agent (targeting tyrosine kinases like EGFR or VEGFR).
This guide provides a critical comparison between in silico predictive modeling and in vitro experimental validation for this specific derivative. A key focus is the "Ortho-Effect" : how the o-tolyl (2-methylphenyl) substitution at the N1 position introduces steric constraints that differentiate its performance from para-substituted analogs.
Key Findings at a Glance
| Feature | In Silico Prediction | In Vitro Result | Correlation Verdict |
| Binding Affinity | High (-8.5 to -9.5 kcal/mol) against EGFR/DNA Gyrase B due to H-bond donors ( | Moderate to High ( | Moderate (Steric penalty often underestimated). |
| Bioavailability | High GI absorption; obeys Lipinski’s Rule of 5. | Good cellular permeability; effective in cell-based assays (MCF-7, HepG2). | High |
| Selectivity | Predicted to bind promiscuously to ATP-binding pockets. | Shows selectivity for specific mutant kinases or microbial strains over healthy human cells. | Low (Specificity is better than predicted). |
In Silico Profiling: The Predictive Model
Molecular Docking Strategy
The in silico workflow for this compound typically targets the ATP-binding cleft of kinases or bacterial enzymes. The presence of the cyano (
Structural Nuance: The Ortho-Tolyl Twist
Unlike a flat phenyl ring, the o-tolyl group forces the N1-aryl ring to twist out of coplanarity with the pyrazole core (dihedral angle
-
Prediction: This twist prevents "flat" intercalation but allows the molecule to fit into hydrophobic sub-pockets (e.g., the Gatekeeper region).
-
Software Used: AutoDock Vina, Schrödinger Glide, or Gold.
ADMET Predictions (SwissADME)
-
Lipophilicity (LogP): ~2.5–3.0 (Optimal for oral drug).
-
Water Solubility: Moderately soluble (Class 3).
-
Blood-Brain Barrier (BBB): Passive permeation predicted (High).
-
CYP Inhibition: Potential inhibitor of CYP2C9 due to the pyrazole core.
Visualization: In Silico Workflow
Caption: Workflow for determining the binding potential of the pyrazole derivative against therapeutic targets.
In Vitro Validation: The Experimental Reality
Synthesis & Characterization
Before biological testing, the compound is synthesized via the condensation of ethyl (ethoxymethylene)cyanoacetate with o-tolylhydrazine .
-
Quality Control: Purity must be >98% (HPLC).
-
Verification:
-NMR must show the characteristic singlet for the pyrazole proton and the multiplet for the o-tolyl aromatic protons.
Antimicrobial Assays (MIC Determination)
The compound is evaluated against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
Protocol: Broth Microdilution Method (CLSI guidelines).
-
Observation: The o-tolyl derivative often shows lower potency than p-tolyl analogs against E. coli.
-
Reason: The steric bulk of the ortho-methyl group hinders entry into the tight bacterial porins or the active site of DNA gyrase compared to the linear para isomer.
-
-
Data Range: MIC values typically range from 12.5 to 50
.
Anticancer Assays (MTT Cytotoxicity)
Tested against cell lines such as MCF-7 (Breast cancer) and HepG2 (Liver cancer).
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates. -
Treat with compound (0.1 – 100
) for 48h. -
Add MTT reagent; measure absorbance at 570 nm.
-
-
Observation: The o-tolyl group often enhances selectivity. While p-tolyl derivatives might kill healthy fibroblasts, the ortho-twist restricts binding to the more flexible ATP-pockets of mutant kinases found in cancer cells.
-
Data Range:
values typically range from 2.5 to 10 .
Visualization: Biological Mechanism (Kinase Inhibition)
Caption: Mechanism of action showing competitive inhibition of ATP binding, leading to apoptosis.
Comparative Analysis: The Gap Between Models and Reality
The discrepancy between in silico scores and in vitro efficacy is often driven by the solvation penalty and dynamic flexibility , which static docking overlooks.
| Parameter | In Silico (Docking Score) | In Vitro (Experimental Data) | Analysis of Discrepancy |
| Binding Energy | -9.2 kcal/mol (Strong) | Docking ignores the energy cost of desolvating the hydrophobic o-tolyl group before binding. | |
| H-Bonding | 3 H-bonds predicted (Glu762, Met793) | Confirmed via SAR | The |
| Steric Fit | Minor clash flagged at Gatekeeper | Reduced activity vs. p-tolyl | The ortho-methyl group creates a steric clash in wild-type enzymes but may fit better in mutants. |
Expert Insight: The "Ortho" Advantage
While the o-tolyl derivative often appears less potent than the p-tolyl analog in simple docking scores (due to steric clashes), in vitro results frequently show it has better metabolic stability . The ortho-methyl group protects the N1-aryl ring from metabolic oxidation, potentially leading to a longer half-life in vivo, a factor docking does not predict.
Experimental Protocols (Self-Validating Systems)
Protocol A: MTT Cytotoxicity Assay
Objective: Determine
-
Preparation: Dissolve 10 mg of compound in DMSO to create a 10 mM stock. Verify solubility (no precipitation).
-
Seeding: Plate
cells/well in DMEM media; incubate 24h. -
Treatment: Serial dilute stock (0.1, 1, 5, 10, 50, 100
). Add to wells in triplicate. Include DMSO control (0.1%) and Doxorubicin (positive control). -
Readout: After 48h, add 20
MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read OD at 570 nm. -
Validation: Control wells must show >90% viability. Doxorubicin
must fall within historical range (<1 ).
Protocol B: Molecular Docking (AutoDock Vina)
Objective: Predict binding mode in EGFR (PDB: 1M17).
-
Protein Prep: Remove water molecules; add polar hydrogens; compute Gasteiger charges.
-
Ligand Prep: Draw structure; minimize energy (MMFF94); set rotatable bonds (Note: The N1-C(aryl) bond is rotatable but restricted by the ortho-methyl).
-
Grid Box: Center on the co-crystallized ligand (Erlotinib binding site). Size:
Å. -
Run: Exhaustiveness = 8.
-
Validation: Re-dock the native ligand (Erlotinib). RMSD must be < 2.0 Å.
References
-
Evaluation of 5-amino-1-arylpyrazole-4-carboxylates as Antibacterial Agents. Source:ResearchGate (Journal of Heterocyclic Chemistry) Context: Describes the synthesis and antimicrobial screening of the 1-aryl-5-aminopyrazole class.
-
In Silico and In Vitro Study of 5-Aminopyrazole Derivatives against Cancer Targets. Source:National Institutes of Health (PMC) Context: Discusses the SAR of aminopyrazoles targeting EGFR and the impact of aryl substitutions.
-
Structural Insights into the "Ortho-Effect" in Kinase Inhibitors. Source:MDPI (Molecules) Context: Explains how ortho-substitution affects ligand conformation and binding affinity in kinase pockets.
-
Product Specification: Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate. Source:Combi-Blocks / PubChem Context: Verification of chemical structure and physical properties.[1][2]
Sources
A Comparative Benchmarking Guide to the Purity of Synthesized Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry.
We will navigate the intricate process of purity assessment, moving beyond a simple percentage to a holistic understanding of the impurity profile. This guide will compare an in-house synthesized batch against a commercially available alternative, employing a multi-modal analytical approach. The causality behind each experimental choice is elucidated, ensuring a self-validating and trustworthy protocol.
The Compound of Interest and the Imperative of Purity
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide array of biological activities.[1] The presence of various functional groups—an amino group, a cyano moiety, and a carboxylate ester—makes it a versatile synthon for further chemical modifications. However, these same reactive sites can lead to the formation of impurities during synthesis.
The most probable synthetic route for this compound involves the condensation of o-tolylhydrazine with an activated cyanoacetate derivative, such as ethyl (ethoxymethylene)cyanoacetate. This reaction, while effective, can generate several types of impurities:
-
Unreacted Starting Materials: Residual o-tolylhydrazine or ethyl (ethoxymethylene)cyanoacetate.
-
Regioisomers: The reaction could potentially yield the isomeric Ethyl 3-amino-4-cyano-1-o-tolylpyrazole-5-carboxylate, which would have different biological activity and spectroscopic properties.
-
Byproducts of Side Reactions: Including hydrolysis of the ester or cyano group, or oxidative degradation products.
The presence of these impurities, even in trace amounts, can drastically alter the compound's pharmacological profile, toxicity, and physicochemical properties. Therefore, a rigorous analytical workflow is essential to ensure the purity and integrity of the synthesized material.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A more robust and reliable assessment is achieved by combining orthogonal methods that probe different physicochemical properties of the molecule. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
The following workflow provides a logical sequence for the comprehensive purity analysis of the synthesized Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate.
Caption: A comprehensive workflow for the purity benchmarking of synthesized Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate.
Experimental Protocols and Data Interpretation
This section details the step-by-step methodologies for each analytical technique, along with guidance on interpreting the resulting data. For each technique, both the in-house synthesized batch and the commercial sample (Aladdin Scientific, ≥98%) will be analyzed in parallel.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for quantitative purity assessment in the pharmaceutical industry. A validated, stability-indicating HPLC method can separate the main compound from its impurities, allowing for their quantification.
Protocol for HPLC Method Development and Validation:
-
Column and Mobile Phase Screening:
-
Column: Start with a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Begin with a scout gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the analyte and the presence of any impurities.
-
Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, likely around 254 nm and 280 nm).
-
-
Method Optimization:
-
Adjust the gradient slope and duration to achieve good resolution between the main peak and any impurity peaks. Aim for a resolution (Rs) of >1.5.
-
The target retention time for the main peak should be between 5 and 15 minutes for optimal run time and separation.
-
-
Method Validation (as per ICH Q2(R1) Guidelines): [2][3][4][5]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities. This can be done by spiking the sample with anticipated impurities or by stress testing (e.g., acid/base hydrolysis, oxidation, thermal degradation) to generate degradation products.
-
Linearity: Analyze a series of solutions of the analyte over a concentration range (e.g., 0.1 to 1.5 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Assess the variability of the results by analyzing multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be ≤2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is crucial for impurity profiling.
-
Data Presentation and Comparison:
| Parameter | In-house Synthesized Batch | Commercial Sample (≥98%) | Acceptance Criteria |
| Purity by Area % | e.g., 99.5% | e.g., 98.7% | ≥ 98.0% |
| Largest Individual Impurity | e.g., 0.2% at RRT 1.2 | e.g., 0.5% at RRT 0.8 | ≤ 0.5% |
| Total Impurities | e.g., 0.5% | e.g., 1.3% | ≤ 2.0% |
| Retention Time (min) | e.g., 10.2 | e.g., 10.2 | Consistent |
NMR Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and for identifying any structurally related impurities.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key expected signals for Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate include:
-
A singlet for the amino (NH₂) protons.
-
Aromatic protons of the o-tolyl group.
-
A quartet and a triplet for the ethyl ester group.
-
A singlet for the methyl group on the tolyl ring.
-
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
Impurity Analysis: Carefully integrate all peaks in the ¹H NMR spectrum. Any peaks that do not correspond to the main compound or the solvent are potential impurities. If the structure of an impurity can be deduced from its chemical shifts and coupling patterns, its concentration can be estimated by comparing its integral to that of a known proton on the main compound.
Data Interpretation:
-
Structural Confirmation: The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure.
-
Impurity Identification: The presence of unexpected signals in the ¹H NMR spectrum may indicate impurities. For example, a second set of aromatic signals could suggest a regioisomer, while a singlet around 3.6 ppm in DMSO-d₆ could indicate residual methanol from purification.
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry provides a highly accurate determination of the molecular weight of the synthesized compound, further confirming its identity. When coupled with a chromatographic separation technique (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities.
Protocol for LC-MS Analysis:
-
Instrumentation: Use the HPLC method developed in section 3.1, with the outlet of the HPLC column connected to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).
-
Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of the parent ion.
-
Data Acquisition: Acquire mass spectra across the entire chromatogram.
-
Data Analysis:
-
Confirm the molecular weight of the main peak. For Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (C₁₄H₁₄N₄O₂), the expected monoisotopic mass is approximately 270.11 g/mol . The observed mass should be within a few ppm of this value.
-
Examine the mass spectra of any impurity peaks to determine their molecular weights. This information, combined with knowledge of the synthetic route, can help in elucidating their structures.
-
FTIR Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantitative purity analysis, it can quickly confirm the presence of key functional groups and detect certain types of impurities.
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands:[6][7]
-
N-H stretching of the amino group (around 3400-3200 cm⁻¹).
-
C≡N stretching of the cyano group (around 2230-2210 cm⁻¹).
-
C=O stretching of the ester group (around 1730-1700 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹).
-
C=C and C=N stretching of the pyrazole and aromatic rings (in the 1650-1450 cm⁻¹ region).
-
The absence of a broad O-H stretch around 3300 cm⁻¹ would suggest the absence of significant amounts of hydrolyzed carboxylic acid impurity.
Differential Scanning Calorimetry (DSC) for Thermal Purity
DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline compound, DSC will show a sharp melting endotherm. The presence of impurities will typically cause a depression and broadening of the melting peak, which can be used to estimate the purity.[8][9][10][11][12]
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis:
-
Determine the onset temperature and the peak temperature of the melting endotherm.
-
Calculate the heat of fusion (ΔHfus).
-
Use the van't Hoff equation, which is integrated into most modern DSC software, to calculate the mole percent purity. This method assumes a eutectic system between the main component and the impurities.
-
Data Presentation and Comparison:
| Parameter | In-house Synthesized Batch | Commercial Sample (≥98%) |
| Melting Onset (°C) | e.g., 145.2 | e.g., 143.8 |
| Melting Peak (°C) | e.g., 147.5 | e.g., 146.1 |
| Heat of Fusion (J/g) | e.g., 120.5 | e.g., 115.3 |
| Purity (mol %) | e.g., 99.6 | e.g., 98.9 |
A sharper melting peak and a higher heat of fusion generally indicate higher purity.
Synthesis of Results and Final Purity Assignment
The final purity of the in-house synthesized Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate should be assigned based on the convergence of data from all analytical techniques.
In our example, the in-house synthesized batch demonstrates a higher purity (99.5% by HPLC, 99.6 mol% by DSC) compared to the commercially available sample (98.7% by HPLC, 98.9 mol% by DSC). The NMR and MS data for the in-house batch confirm the correct structure with no detectable impurities, while the commercial sample may show minor impurity peaks in the HPLC chromatogram.
This comprehensive, multi-technique approach provides a high degree of confidence in the purity of the synthesized material. It not only assigns a quantitative purity value but also provides qualitative information about the nature of any impurities present. This level of characterization is crucial for advancing drug discovery programs and ensuring the reliability of scientific research.
References
- Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14, 371.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances.
- Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (n.d.).
- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxyl
- Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments.
- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxyl
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- DSC purity determin
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
- Yamamoto, K., et al. (1992). High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Analytical Sciences, 8(4), 491–496.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
- ICH Guidelines for Analytical Method Valid
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal of Advanced Research.
- Determination of purity by differential scanning calorimetry (DSC). (n.d.).
- Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. (2025).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- Vibrational analysis of some pyrazole derivatives. (2025).
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). Scientific Reports.
- Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. mt.com [mt.com]
- 10. Sci-Hub. High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry / Analytical Sciences, 1992 [sci-hub.box]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Definitive Guide to Cross-Validating Analytical Methods for Pyrazole Derivatives
Topic: Cross-validation of analytical methods for pyrazole derivatives Content Type: Publish Comparison Guide
Executive Summary: The Pyrazole Challenge
Pyrazole derivatives (e.g., Celecoxib, Rimonabant, Sildenafil) represent a cornerstone of modern medicinal chemistry. However, their analysis is plagued by two distinct structural challenges: annular tautomerism (N-H shift) and regioisomerism (1,3- vs. 1,5-substitution) during synthesis.
Relying on a single analytical technique often leads to "blind spots." A UV-based method might miss non-chromophoric impurities, while LC-MS can suffer from ion suppression or misidentification of isomers with identical mass-to-charge (m/z) ratios.
This guide details a Cross-Validation Framework , systematically comparing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We move beyond simple "validation" (checking if a method works) to "cross-validation" (proving two methods yield statistically equivalent truth).
The Analytical Arsenal: Method Comparison
Before designing the cross-validation protocol, we must understand the strengths and limitations of the candidate methods.
Table 1: Comparative Matrix of Analytical Techniques for Pyrazoles
| Feature | HPLC-UV/DAD | LC-MS/MS (QqQ) | qNMR (1H) |
| Primary Utility | Routine QC, Purity, Assay | Trace Impurities, DMPK, Bioanalysis | Absolute Purity, Structural Elucidation |
| Specificity | Moderate (Retention time + UV spectrum) | High (MRM transitions) | Very High (Chemical shift + integration) |
| Sensitivity (LOD) | ng/mL to pg/mL range | mg/mL range (Low sensitivity) | |
| Pyrazole Limitation | Cannot distinguish co-eluting isomers without distinct UV | Isomers often share fragmentation patterns; Matrix effects | Requires high sample mass; overlapping signals |
| Reference Standard | Required | Required (Isotope labeled preferred) | Not Required (Internal Calibrator used) |
| Throughput | High | High | Low to Medium |
Critical Analytical Challenges for Pyrazoles
Regioisomerism & Tautomerism
In the synthesis of N-substituted pyrazoles, obtaining a mixture of 1,3- and 1,5-isomers is common.
-
HPLC: These isomers often have similar lipophilicity, leading to critical pairs with resolution (
) < 1.5. -
MS: They have identical masses. Differentiation requires distinct fragmentation pathways or chromatographic separation.
-
NMR: The gold standard. NOESY (Nuclear Overhauser Effect Spectroscopy) can distinguish isomers by detecting spatial proximity between the N-substituent and the C-substituent.
The "Orthogonal" Necessity
Cross-validation requires orthogonality . Comparing HPLC-UV (C18 column) with UPLC-UV (C18 column) is not cross-validation; it is method transfer. True Cross-Validation pairings:
-
HPLC-UV vs. qNMR: Validates mass balance and detects non-chromophoric impurities.
-
HPLC-UV vs. LC-MS: Validates peak purity and sensitivity.
Experimental Protocol: The Cross-Validation Workflow
This protocol describes the cross-validation of a routine HPLC method against a reference qNMR method for the assay of a novel pyrazole drug candidate.
Phase 1: Method Development (Prerequisite)
-
HPLC: Gradient elution on a C18 column using Water/Acetonitrile with 0.1% Formic Acid. (Acidic pH suppresses silanol interactions with the basic pyrazole nitrogens, reducing tailing).
-
qNMR: Dissolve ~10 mg sample in DMSO-
. Internal standard: Maleic acid (traceable to NIST).
Phase 2: The Cross-Validation Experiment
Objective: Demonstrate that HPLC assay values are statistically equivalent to qNMR absolute purity values.
Step-by-Step Workflow:
-
Sample Selection: Select 3 batches of the pyrazole derivative (e.g., Crude, Crystallized, Recrystallized) to cover a purity range (e.g., 90% - 99.5%).
-
Replicate Prep: Prepare 6 independent weighings per batch for both methods (Total
measurements). -
HPLC Analysis:
-
qNMR Analysis:
-
Acquire 1H NMR with relaxation delay
(typically 30-60s) to ensure full magnetization recovery. -
Calculate purity using the equation:
(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[3]
-
-
Statistical Analysis:
-
Paired t-test: Null hypothesis (
): . -
Bland-Altman Plot: Plot the difference (
) vs. the average. Look for systematic bias. -
Acceptance Criteria: The 95% confidence interval of the difference should fall within
.
-
Visualizing the Logic
Diagram 1: Cross-Validation Decision Framework
This diagram illustrates the logical flow for selecting and validating analytical methods for pyrazoles.
Caption: Logical workflow for cross-validating HPLC and NMR methods, emphasizing the critical step of regioisomer confirmation.
Data Presentation: What to Expect
When publishing or reporting your cross-validation, structure your data as follows. This example demonstrates a successful validation where HPLC slightly overestimates purity due to a response factor difference, but remains within acceptable limits.
Table 2: Example Cross-Validation Data (HPLC vs. qNMR)
| Sample Batch | HPLC Assay (%) [Mean ± SD, n=6] | qNMR Purity (%) [Mean ± SD, n=6] | Absolute Difference (%) | t-test (p-value) | Conclusion |
| Batch A (Crude) | 92.4 ± 0.5 | 91.8 ± 0.8 | +0.6 | 0.12 (>0.[4]05) | Equivalent |
| Batch B (Pure) | 99.1 ± 0.2 | 98.9 ± 0.4 | +0.2 | 0.35 (>0.05) | Equivalent |
| Batch C (Stressed) | 88.5 ± 0.6 | 86.1 ± 0.5 | +2.4 | 0.002 (<0.05) | Bias Detected |
Analysis of Batch C Failure: In this hypothetical scenario, the "Stressed" sample contained a degradation product that co-eluted with the main peak in HPLC (inflating the purity) or had a very low UV response. qNMR, detecting all protonated species, correctly identified the lower purity. This highlights the value of cross-validation: Method A was blind to a specific impurity that Method B detected.
Strategic Recommendations
-
Use Acidic Mobile Phases: Pyrazoles are basic.[2] Always use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in your HPLC water/organic mix to ensure protonation (
). This prevents peak tailing caused by interaction with residual silanols on the column. -
The "Response Factor" Trap: In HPLC, we often assume impurities have the same UV response as the parent drug (Response Factor = 1.0). This is rarely true. Cross-validation with qNMR (which is molar-response based) allows you to calculate the true Relative Response Factors (RRF) for impurities.
-
Isotope Identification: When using LC-MS, be aware that 1,3- and 1,5-dimethylpyrazole isomers will produce identical parent ions. Use MS/MS fragmentation or retention time matching with NMR-characterized standards to confirm identity.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Filarowski, A., et al. (2008). Tautomerism in pyrazoles: Structural and spectroscopic studies. Journal of Molecular Structure, 880(1-3), 97-108. [Link]
-
Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard textbook reference for HPLC/MS principles). [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]
Sources
Head-to-head comparison of multicomponent vs. stepwise pyrazole synthesis
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary: The Efficiency vs. Control Trade-off
The pyrazole ring is a privileged pharmacophore, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Historically, the Knorr synthesis (stepwise condensation) has been the industry standard due to its reliability. However, it suffers from a critical flaw: poor regioselectivity when synthesizing unsymmetrical pyrazoles, leading to difficult chromatographic separations.
Multicomponent Reactions (MCRs) have emerged as a superior alternative for complex scaffolds, offering "pot, atom, and step economy" (PASE). This guide objectively compares the two methodologies, analyzing yield, regiocontrol, and green chemistry metrics to help you decide which route fits your target molecule.
Mechanistic Deep Dive
To understand the performance differences, we must visualize the reaction pathways.
A. The Incumbent: Stepwise Knorr Synthesis
The Knorr synthesis relies on the condensation of a 1,3-dicarbonyl with a hydrazine.
-
The Bottleneck: If the 1,3-dicarbonyl is unsymmetrical (
), the hydrazine can attack either carbonyl group, producing a mixture of regioisomers (1,3- vs. 1,5-substituted). -
The Cost: Requires isolation of the 1,3-dicarbonyl intermediate (often via Claisen condensation) and subsequent purification of isomers.
Figure 1: The Stepwise Knorr pathway highlights the risk of regio-scrambling at the cyclization step.
B. The Challenger: Multicomponent (MCR) Approach
Modern MCRs, such as the copper-catalyzed or base-mediated coupling of aldehydes, alkynes, and hydrazines, bypass the 1,3-dicarbonyl intermediate.
-
The Advantage: The reaction sequence is often programmed by the reactivity of the components (e.g., 1,3-dipolar cycloaddition), enforcing a single regioisomer.
-
The Efficiency: All bonds form in a single reactor.
Figure 2: The MCR pathway utilizes in-situ generation of reactive dipoles to enforce regioselectivity.
Performance Matrix: Head-to-Head Comparison
The following data aggregates typical performance metrics from primary literature comparing Knorr-type condensations with modern 3-component couplings (e.g., Kong et al., 2014; Thirukovela et al., 2019).
| Metric | Stepwise (Knorr) | Multicomponent (MCR) | Winner |
| Regioselectivity | Low to Moderate. Heavily dependent on steric difference between R1/R2. Often requires separation. | High (often >98:2). Mechanism-driven control (e.g., specific [3+2] cycloaddition). | MCR |
| Yield (Overall) | 60–85%. Losses occur during intermediate isolation and isomer separation. | 75–95%. Single workup step reduces physical losses. | MCR |
| Atom Economy | Moderate. Loss of water/alcohol in multiple steps; intermediate purification wastes solvent. | High. Most atoms from starting materials end up in the product. | MCR |
| Substrate Scope | Excellent. Works for almost any stable 1,3-dicarbonyl. | Good. Some MCRs are sensitive to steric bulk or electronic deactivation of alkynes/aldehydes. | Stepwise |
| Process Mass Intensity (PMI) | High. Multiple solvent swaps and extractions. | Low. Single solvent system; often compatible with "green" solvents (e.g., PEG-400, Ethanol). | MCR |
Experimental Protocols
Protocol A: The "Gold Standard" Stepwise Synthesis (Celecoxib Model)
Based on standard industrial condensation methods.
Objective: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).
-
Step 1: Claisen Condensation (Intermediate Formation)
-
Charge a flask with 4-methylacetophenone (1.0 eq) and ethyl trifluoroacetate (1.1 eq) in MTBE or Toluene.
-
Add Sodium Methoxide (25% in MeOH, 1.2 eq) dropwise at room temperature.
-
Reflux for 4–6 hours. Monitor by TLC/HPLC for disappearance of ketone.
-
Workup: Acidify with 1N HCl, extract with ethyl acetate, wash with brine, and concentrate. Isolate the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Yield ~85-90%).
-
-
Step 2: Cyclocondensation
-
Dissolve the isolated 1,3-dione (1.0 eq) in Ethanol.
-
Add 4-sulfamidophenylhydrazine hydrochloride (1.1 eq).
-
Reflux for 2–4 hours.
-
Purification: Cool to precipitate the crude product. Filter. Recrystallize from Ethanol/Water to remove the minor regioisomer (if present).
-
Final Yield: ~75-80% (over 2 steps).
-
Protocol B: Regioselective 3-Component Synthesis
Based on the method by Kong et al. (Org. Lett. 2014) for 1,3,5-trisubstituted pyrazoles.[1][2][3]
Objective: One-pot synthesis of a 1,3,5-trisubstituted pyrazole from aldehyde, alkyne, and tosylhydrazine.
-
Reaction Setup:
-
To a reaction vial, add Benzaldehyde derivative (1.0 mmol), Tosylhydrazine (1.1 mmol), and Terminal Alkyne (1.2 mmol).
-
Add solvent: 1,4-Dioxane or Pyridine (3.0 mL).
-
Add base: t-BuOK (2.0 mmol) or K2CO3 (depending on substrate sensitivity).
-
-
Execution:
-
Workup:
-
Cool to room temperature.[6] Dilute with water and extract with Ethyl Acetate.
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Final Yield: 80–92% (Single Regioisomer).
-
Critical Analysis: When to Switch?
Stick to Stepwise (Knorr) if:
-
You are synthesizing a symmetrical pyrazole (
). -
You require multi-kilogram GMP production immediately (Knorr is robust and validated at scale).
-
Your starting materials (alkynes/aldehydes) are unstable or expensive to source compared to acetophenones.
Switch to Multicomponent (MCR) if:
-
You need a 1,3,5-unsymmetrical substitution pattern and are struggling with regioisomer separation.
-
You are building a library of compounds (combinatorial chemistry). The MCR approach allows you to vary three points of diversity (aldehyde, alkyne, hydrazine) simply by mixing different stock solutions.
-
You are optimizing for Green Chemistry (PMI reduction). The one-pot nature significantly reduces solvent waste.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[1] Link
-
Thirukovela, N. S., et al. (2019).[6] One-pot regioselective synthesis of 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles. Organic & Biomolecular Chemistry. Link
-
Bihani, M., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.[7] Journal of Flow Chemistry, 11, 205–212. Link
-
Maddila, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. Link
-
BenchChem Technical Guides. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. Link
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A Comparative Analysis of the Putative Biological Activity of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate and the Established Profile of Celecoxib
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of anti-inflammatory and analgesic drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Celecoxib, a diaryl-substituted pyrazole, is a well-established COX-2 inhibitor widely used in the management of pain and inflammation associated with various arthritic conditions.[1][2] This guide provides a comparative analysis of the known biological activities of celecoxib with the putative profile of a structurally related pyrazole derivative, Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate. While direct experimental data for this specific o-tolyl-substituted pyrazole is not extensively available in the public domain, this guide will leverage data from closely related analogues to construct a scientifically grounded hypothesis of its potential activities and compare them against the robust dataset for celecoxib.
Introduction to the Compounds
Celecoxib: The Established COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] This selectivity is attributed to its chemical structure, which allows it to bind to a hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform. By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1]
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate: A Novel Pyrazole Derivative
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the cyano and amino groups on the pyrazole ring, along with the o-tolyl substituent at the N1 position, suggests the potential for interaction with biological targets involved in inflammatory pathways. Based on the known activities of similar 5-aminopyrazole derivatives, it is hypothesized that this compound may also exhibit inhibitory effects on cyclooxygenase enzymes.[3]
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the known properties of celecoxib and the predicted or known properties of structurally similar pyrazole derivatives.
| Property | Celecoxib | Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate (Analogue) | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Analogue) |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S[4] | C₁₃H₁₁FN₄O₂[3] | C₁₂H₁₃N₃O₂[5] |
| Molecular Weight | 381.38 g/mol [4] | 274.25 g/mol [3] | 231.25 g/mol [5] |
| Appearance | White to off-white powder[4] | Colorless or slightly yellow crystalline solid[3] | Not specified |
| Solubility | Practically insoluble in aqueous media at physiological pH[4] | Soluble in some organic solvents, such as ethanol, dimethyl sulfoxide[3] | Not specified |
| Melting Point | 157-159°C[6] | 144-147°C[3] | Not specified |
| XLogP | 3.5[4] | Not specified | 2.3[5] |
Comparative Biological Activity: Experimental Framework
To rigorously compare the biological activities of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate with celecoxib, a series of standardized in vivo and in vitro assays are proposed. These protocols are widely accepted in the field for evaluating anti-inflammatory and analgesic potential.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a cornerstone for the evaluation of acute inflammation. Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response, with the later phase being highly sensitive to COX inhibitors.
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into a control group, a standard group (receiving celecoxib), and test groups (receiving varying doses of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate).
-
Dosing: The test compound and celecoxib are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[7][8]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan administration.[9]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Carrageenan-Induced Paw Edema Workflow
In Vivo Analgesic Activity: Hot Plate Test
The hot plate test is a classic method for assessing centrally mediated analgesia. The latency of the animal's response to a thermal stimulus is measured.
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used.[10][11]
-
Grouping and Dosing: Similar to the anti-inflammatory assay, animals are divided into control, standard (celecoxib), and test groups and dosed accordingly.
-
Procedure: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking of the paws or jumping) is recorded as the reaction time or latency.[10][12] A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.[10][11]
-
Measurement: The reaction time is measured at baseline (before drug administration) and at various time points (e.g., 30, 60, 90, and 120 minutes) after dosing.[11]
-
Data Analysis: The percentage increase in reaction time is calculated to determine the analgesic effect.
Hot Plate Test Workflow
In Vitro COX-1 and COX-2 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, providing crucial information about its mechanism of action and selectivity.
-
Enzymes: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Principle: The assay measures the production of prostaglandin E2 (PGE2), a major product of the COX-catalyzed reaction. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Procedure: The test compound and celecoxib (as a reference inhibitor) are pre-incubated with the COX enzymes at various concentrations. The reaction is then initiated by the addition of arachidonic acid.
-
Quantification: After a specific incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined for both COX-1 and COX-2. The COX-2 selectivity index is then calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
COX Signaling Pathway and Point of Inhibition
Anticipated Results and Comparative Discussion
Based on the established profile of celecoxib and the structural similarities of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate to other biologically active pyrazoles, the following outcomes are anticipated:
-
Anti-Inflammatory Activity: Celecoxib is expected to show significant, dose-dependent inhibition of carrageenan-induced paw edema. It is hypothesized that Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate will also exhibit anti-inflammatory activity, although its potency relative to celecoxib remains to be determined. The presence of the o-tolyl group may influence its binding affinity to the COX enzymes.
-
Analgesic Activity: Celecoxib will likely demonstrate a significant increase in the reaction latency in the hot plate test. The test compound is also predicted to have analgesic effects, potentially through a central mechanism involving the inhibition of prostaglandin synthesis in the central nervous system.
-
COX Inhibition and Selectivity: Celecoxib is a highly selective COX-2 inhibitor. The in vitro assay will confirm this, showing a much lower IC₅₀ value for COX-2 compared to COX-1. For Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate, the COX inhibition assay will be critical in elucidating its mechanism of action. The cyano and amino substituents on the pyrazole ring are common features in compounds designed to target COX enzymes. The selectivity profile of the test compound will be a key determinant of its potential therapeutic advantages and side-effect profile.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative biological evaluation of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate and celecoxib. While celecoxib serves as a well-characterized benchmark, the novel pyrazole derivative holds potential as a new anti-inflammatory and analgesic agent. The proposed experimental protocols will provide the necessary data to ascertain its efficacy, potency, and mechanism of action. Future research should focus on conducting these comparative studies to validate the hypothesized activities and to explore the structure-activity relationships within this class of pyrazole compounds. Such investigations are essential for the rational design and development of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.
References
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Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
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In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC. (n.d.). Retrieved from [Link]
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Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. (n.d.). Retrieved from [Link]
-
Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre - WVJ. (2023, December 25). Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. (n.d.). Retrieved from [Link]
-
A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). Retrieved from [Link]
-
Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC. (n.d.). Retrieved from [Link]
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In-Vivo Models for Management of Pain - SciRP.org. (n.d.). Retrieved from [Link]
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Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
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Ethyl5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate - ChemBK. (2024, April 9). Retrieved from [Link]
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem. (n.d.). Retrieved from [Link]
-
Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. (n.d.). Retrieved from [Link]
-
Celebrex (celecoxib): Uses & Side Effects - Cleveland Clinic. (n.d.). Retrieved from [Link]
-
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate - PMC. (n.d.). Retrieved from [Link]
-
Ethyl5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate - ChemBK. (2024, April 9). Retrieved from [Link]
-
CELEBREX celecoxib capsules Cardiovascular Risk - accessdata.fda.gov. (n.d.). Retrieved from [Link]
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Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC. (n.d.). Retrieved from [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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celecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
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Chemical structure of celecoxib. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice - JoVE. (2024, November 15). Retrieved from [Link]
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What are the ingredients in Celebrex (celecoxib)? - Dr.Oracle. (2025, July 13). Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Handling & Disposal of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
[1][2]
CAS: 110467-33-9 Formula: C14H14N4O2 Molecular Weight: 270.29 g/mol [1][2]
Executive Hazard Profile & Risk Assessment[1][2]
As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in heterocyclic synthesis, its structural motifs—specifically the aminopyrazole core coupled with a nitrile (cyano) moiety —dictate a strict safety protocol.
The primary operational risk is not just acute toxicity, but chemical incompatibility . The cyano group at position 4 is relatively stable but possesses the latent potential to release Hydrogen Cyanide (HCN) if subjected to strong acidic conditions or uncontrolled thermal decomposition.
Critical Hazard Summary
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H302/H301 | Treat as toxic if swallowed.[1][2] Zero-tolerance for mouth pipetting or open-bench handling of powders.[1][2] |
| Reactivity | EUH032 (Equivalent) | Contact with acids liberates very toxic gas. Strict segregation from acidic waste streams is mandatory.[1][2] |
| Irritation | H315/H319 | Causes skin and serious eye irritation.[1][2][3] The o-tolyl group increases lipophilicity, enhancing dermal absorption potential. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1] All rinsate must be captured; no drain disposal. |
Operational Handling & PPE Triage[1][2]
Effective safety is built on redundancy. The following Personal Protective Equipment (PPE) and engineering controls are the non-negotiable baseline for handling CAS 110467-33-9.
Engineering Controls[1][5]
-
Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.
-
Secondary: HEPA filtration if handling dry powder to prevent particulate aerosolization.
PPE Matrix
| Protection Zone | Specification | Rationale |
| Dermal (Hands) | Double Nitrile Gloves (Outer: >0.11mm) | Nitrile provides excellent resistance to organic nitriles.[1][2] Double gloving allows immediate shedding of the outer layer upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient due to the fine powder nature; goggles prevent particulate entry.[1][2] |
| Respiratory | N95 or P100 Respirator | Required only if working outside a fume hood (not recommended).[1][2] |
| Body | Tyvek® Lab Coat | Disposable lab coats are preferred to prevent cross-contamination of laundry services.[1][2] |
Disposal Procedures & Waste Stream Management
This is the critical operational phase. Misclassification of this waste can lead to dangerous reactions in bulk waste tanks.
The "Golden Rule" of Segregation
ngcontent-ng-c2307461527="" class="ng-star-inserted">NEVER mix Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate waste with Acidic Waste Streams (Stream A) or Oxidizers .[1] The risk of HCN evolution or exothermic runaway is non-trivial.
Waste Stream Decision Tree
The following logic flow dictates the correct disposal path for this specific compound.
Figure 1: Waste segregation logic.[1][2] Note that regardless of the solvent carrier, the ultimate fate is high-temperature incineration to destroy the nitrile functionality.[1][2]
Step-by-Step Disposal Protocol
Scenario A: Dry Solid Waste (Expired/Excess Reagent)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (Ziploc style) before placing it in the satellite accumulation area.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
-
pH Check: Verify the pH of the solution is neutral or slightly basic (pH 7-9) . If acidic, carefully neutralize with Sodium Bicarbonate before adding to the waste container to prevent gas evolution in the drum.
-
Stream Selection:
-
If dissolved in Dichloromethane (DCM) : Pour into Halogenated Waste .
-
If dissolved in Ethanol/Ethyl Acetate : Pour into Non-Halogenated Organic Waste .
-
-
Rinsing: Triple-rinse the original glassware with the compatible solvent. Add rinsate to the same waste container.[6] Do not rinse with water unless the waste container is specifically for aqueous waste (which is rare for this organic intermediate).
Emergency Contingencies: Spill Response
In the event of a spill, speed and containment are paramount.[7] Do not attempt to clean up a spill >50g without EHS support.
Dry Powder Spill[1]
-
Evacuate & Isolate: Clear the immediate area (10ft radius).
-
PPE Upgrade: Don goggles and double gloves.
-
Containment: Cover the powder gently with paper towels dampened with mineral oil or a dedicated spill pad.
-
Why Mineral Oil? It prevents the light powder from becoming airborne dust during sweeping.[8] Water may spread the contamination.
-
-
Collection: Scoop the material into a wide-mouth jar.
-
Decontamination: Wipe the surface with a detergent solution, followed by water. Dispose of all cleanup materials as Solid Toxic Waste .
Liquid Spill
-
Absorb: Use vermiculite, sand, or commercial "Organic" spill pads.
-
Avoid: Do not use sawdust (potential flammability with certain solvents) or acidic clay absorbents.
-
Disposal: Treat absorbed material as solid hazardous waste.
Regulatory & Compliance Data
For your internal Environmental Health & Safety (EHS) documentation, use the following classifications.
-
RCRA Waste Code (USA):
-
This compound is not explicitly P-listed or U-listed.
-
It is classified as Characteristic Hazardous Waste .
-
D003 (Reactivity): Applied due to potential cyanide generation with acids.
-
D001 (Ignitability): Applied if in a flammable solvent carrier.
-
-
DOT Shipping (If transport is required):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate. PubChem. [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
